Dihydroisotanshinone II
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3,8-dimethyl-2,3-dihydronaphtho[2,1-g][1]benzofuran-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-7,10H,8H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKITVVBQQLHBB-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydroisotanshinone II: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisotanshinone II is a lipophilic diterpenoid quinone and a member of the tanshinone family of bioactive compounds. These natural products are primarily isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge, a plant widely used in traditional Chinese medicine known as Danshen.[1] this compound, often referred to as Dihydrotanshinone I or simply Dihydrotanshinone in the literature, has garnered significant interest for its potential therapeutic applications, particularly in the realm of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the natural sources, detailed isolation protocols, and key signaling pathways modulated by this compound.
It is important to note that the nomenclature for Dihydroisotanshinone can be inconsistent across scientific literature. While "Dihydroisotanshinone I" and "Dihydrotanshinone" are frequently used, "this compound" is also encountered. For the purpose of this guide, these names will be considered to refer to the same or isomeric compounds, reflecting the common usage in the cited research. A dihydrotanshinone isomer has been noted in several samples of Salvia miltiorrhiza and its derived products.[2]
Natural Sources of this compound
The principal natural source of this compound is the plant Salvia miltiorrhiza Bunge (Danshen).[1] The concentration of this compound and other tanshinones can vary depending on the specific cultivar and geographical location of the plant.
Physicochemical Properties
Tanshinones, including this compound, are generally characterized by their poor water solubility, which can present challenges for their bioavailability and formulation.[3] Research has shown that techniques such as the preparation of solid dispersions can enhance the solubility and dissolution rate of these compounds.[3] Specific physicochemical data for this compound, such as its melting point and precise solubility in various solvents, are not extensively detailed in the available literature. However, related tanshinones like cryptotanshinone are known to be soluble in organic solvents such as dimethyl sulfoxide, methanol, ethanol, and chloroform, while being only slightly soluble in water.[4]
Isolation and Purification Protocols
Several methods have been developed for the extraction and purification of this compound from Salvia miltiorrhiza. The choice of method often depends on the desired scale, purity, and available equipment.
Experimental Protocol 1: Macroporous Adsorption Resin Chromatography followed by Semi-Preparative HPLC
This method is suitable for the simultaneous purification of several tanshinones, including this compound.[1]
1. Extraction:
- The dried roots of Salvia miltiorrhiza are powdered and extracted with 95% ethanol.
- The resulting extract is concentrated to obtain a crude extract.
2. Macroporous Adsorption Resin Chromatography:
- The crude extract is applied to a D101 macroporous adsorption resin column.
- The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90%).
- The fraction eluted with 90% ethanol, which is rich in total tanshinones, is collected.[1]
3. Semi-Preparative High-Performance Liquid Chromatography (HPLC):
- The tanshinone-rich fraction is further purified using a semi-preparative HPLC system.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of methanol and water is commonly employed.
- Detection: UV detection at a wavelength of 254 nm is suitable for monitoring the elution of tanshinones.[5]
- Fractions corresponding to the this compound peak are collected and the solvent is evaporated to yield the purified compound.
Experimental Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, making it suitable for the separation of natural products.
1. Extraction:
- The powdered roots of Salvia miltiorrhiza are extracted with ethyl acetate under reflux.
- The extract is concentrated to yield a crude extract.
2. HSCCC Separation:
- A two-phase solvent system is prepared. A common system for tanshinone separation is light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v).
- The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.
- The crude extract is dissolved in a mixture of the stationary and mobile phases and injected into the HSCCC instrument.
- The separation is performed at a specific rotational speed and flow rate.
- Fractions are collected and analyzed by HPLC to identify those containing pure this compound.
Experimental Protocol 3: Cloud Point Extraction (CPE)
CPE is an environmentally friendly method that utilizes the phase-separation behavior of surfactants to extract compounds.[6]
1. Extraction Mixture Preparation:
- Powdered Salvia miltiorrhiza is mixed with an aqueous solution of a natural surfactant, such as lecithin.
- The solid-to-liquid ratio, surfactant concentration, and salt concentration (e.g., NaCl) are optimized. Optimal conditions have been reported as a 1 g sample to 20 mL solvent ratio, with 3% (w/v) lecithin and 2% (w/v) NaCl at pH 6 and room temperature.[6]
2. Phase Separation:
- The mixture is subjected to conditions that induce phase separation of the surfactant (e.g., temperature change or addition of salt). This creates a surfactant-rich phase where the lipophilic tanshinones are concentrated.[6]
3. Isolation:
- The surfactant-rich phase is separated from the aqueous phase.
- This compound can then be recovered from the surfactant-rich phase using an appropriate solvent or further chromatographic steps.
Quantitative Data
The yield and purity of this compound can vary significantly based on the natural source material and the isolation method employed. The following tables summarize reported quantitative data for Dihydrotanshinone (assumed to be this compound) from Salvia miltiorrhiza.
| Isolation Method | Starting Material | Compound | Yield | Purity | Reference |
| HSCCC | 400 mg crude extract | Dihydrotanshinone I | 8.2 mg | 97.6% |
| Analytical Method | Sample | Compound | Concentration (µg/g) | Reference |
| UPLC-MS/MS | Salvia miltiorrhiza Bunge | Dihydrotanshinone isomer | 856.92 | [2] |
| qNMR & HPLC | Fresh Salvia miltiorrhiza roots | Dihydrotanshinone | Varies between samples | [5] |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of several key intracellular signaling pathways, particularly those involved in cancer progression and inflammation.
Inhibition of the STAT3/CCL2 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and metastasis. Dihydroisotanshinone has been demonstrated to inhibit this pathway.[7]
Caption: this compound inhibits the JAK/STAT3 pathway.
This compound has been shown to inhibit the phosphorylation of STAT3, which prevents its dimerization and translocation to the nucleus.[7] This, in turn, reduces the expression of downstream target genes like Chemokine (C-C motif) ligand 2 (CCL2), a key promoter of cancer cell migration and invasion. The inhibition of STAT3 signaling by this compound has been observed in various cancer cell lines.[7][8]
Modulation of the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to cellular stress and inflammatory stimuli, and its dysregulation is implicated in various diseases, including cancer.
Caption: this compound modulates the p38 MAPK pathway.
Studies on head and neck squamous cell carcinoma cells have indicated that Dihydroisotanshinone I can induce apoptosis, and this effect is partially regulated by p38 signaling.[9] The precise mechanism of how this compound modulates the p38 MAPK pathway, whether through direct inhibition or activation, may be cell-type and context-dependent, and warrants further investigation.
Conclusion
This compound is a promising bioactive compound from Salvia miltiorrhiza with significant potential for drug development. The isolation and purification of this compound can be achieved through various chromatographic techniques, with methods like HSCCC and CPE offering efficient and scalable solutions. Its demonstrated ability to modulate key signaling pathways, such as STAT3 and p38 MAPK, provides a mechanistic basis for its observed anticancer and anti-inflammatory properties. Further research is needed to fully elucidate its therapeutic potential, optimize its delivery, and clarify its clinical applications.
References
- 1. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of Regulation of signaling pathways by tanshinones in different cancers [cellmolbiol.org]
- 9. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Dihydroisotanshinone II in Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Dihydroisotanshinone II, a pharmacologically significant abietane-type norditerpenoid quinone found in the roots of Salvia miltiorrhiza (Danshen). This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation, supported by quantitative data and detailed experimental protocols to aid in further research and development.
Introduction to this compound and the Tanshinones
Salvia miltiorrhiza is a widely used herb in traditional Chinese medicine, primarily for the treatment of cardiovascular and cerebrovascular diseases.[1][2] The lipophilic constituents of its roots, known as tanshinones, are major contributors to its therapeutic effects.[1] Among the more than 40 identified tanshinones, this compound is a notable bioactive compound. The biosynthesis of these complex molecules has been a subject of extensive research, aiming to elucidate the intricate enzymatic machinery for potential metabolic engineering and synthetic biology applications.[3]
The Biosynthetic Pathway: From Primary Metabolism to this compound
The biosynthesis of this compound, like other tanshinones, is a multi-step process that originates from primary metabolism and involves a series of cyclizations and oxidative modifications. The pathway can be broadly divided into three main stages: the formation of the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP), the construction of the characteristic abietane skeleton, and the subsequent extensive modifications by cytochrome P450 enzymes.
Formation of the Diterpenoid Precursor: The MEP and MVA Pathways
The journey to this compound begins with the synthesis of the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways contribute to the IPP and DMAPP pool: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[4] While both pathways can contribute to terpenoid biosynthesis, studies in S. miltiorrhiza suggest that the MEP pathway is the primary source of precursors for tanshinone biosynthesis.[4]
The C20 compound, geranylgeranyl diphosphate (GGPP), is the universal precursor for all diterpenoids and is formed by the condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase (GGPPS).[5]
Key Enzymes in the Early Pathway:
| Enzyme | Abbreviation | Pathway | Function |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | MEP | Condenses pyruvate and glyceraldehyde-3-phosphate. |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | MVA | Catalyzes the conversion of HMG-CoA to mevalonate. |
| Geranylgeranyl diphosphate synthase | GGPPS | Common | Synthesizes GGPP from IPP and DMAPP. |
Biosynthesis of Geranylgeranyl Diphosphate (GGPP)
Formation of the Abietane Skeleton: The Role of Diterpene Synthases
The formation of the characteristic tricyclic abietane skeleton of tanshinones is a pivotal step in the biosynthetic pathway. This process is catalyzed by a pair of diterpene synthases (diTPSs):
-
Copalyl Diphosphate Synthase (CPS): SmCPS1 initiates the cyclization of the linear GGPP into the bicyclic (+)-copalyl diphosphate ((+)-CPP).[6]
-
Kaurene Synthase-Like (KSL): SmKSL1 then further cyclizes (+)-CPP to form the tricyclic olefin intermediate, miltiradiene.[7][8] The stereochemistry of miltiradiene has been resolved, providing crucial insights into the downstream enzymatic modifications.[7][8]
From GGPP to Miltiradiene
References
- 1. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The tanshinones from the plant of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [dr.lib.iastate.edu]
A Literature Review of the Anticancer Properties of Dihydroisotanshinone II and Related Tanshinones
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches for "Dihydroisotanshinone II" did not yield significant research demonstrating its specific anticancer properties. The available scientific literature predominantly focuses on other derivatives of Tanshinone, such as Dihydroisotanshinone I and Tanshinone IIA. Therefore, this technical guide will provide a comprehensive review of the anticancer properties of the closely related and well-studied compounds, Dihydroisotanshinone I and Tanshinone IIA , as a proxy to understand the potential therapeutic activities of this class of molecules. All data, protocols, and pathways described herein pertain to Dihydroisotanshinone I and Tanshinone IIA.
Introduction
Tanshinones are a group of lipophilic abietane diterpenoids extracted from the dried root of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1] While Danshen has been historically used for cardiovascular ailments, modern pharmacological studies have unveiled the potent anticancer activities of its constituent tanshinones.[1][2] This guide synthesizes the current understanding of the anticancer effects of Dihydroisotanshinone I and Tanshinone IIA, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.
Quantitative Data on Anticancer Activity
The cytotoxic and antitumor effects of Dihydroisotanshinone I and Tanshinone IIA have been quantified across a range of cancer cell lines and in vivo models. The following tables summarize key findings to facilitate a comparative analysis of their potency.
Table 1: In Vitro Cytotoxicity of Dihydroisotanshinone I
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Time Point | Reference |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma | MTT | ~5 µM | 48h | [3] |
| SCC-4 | Head and Neck Squamous Cell Carcinoma | MTT | ~3 µM | 48h | [3] |
| SCC-25 | Head and Neck Squamous Cell Carcinoma | MTT | ~3 µM | 48h | [3] |
| MCF-7 | Breast Cancer | XTT | ~10 µM (47% inhibition) | 24h | [4] |
| MDA-MB-231 | Breast Cancer | XTT | ~10 µM (62% inhibition) | 24h | [4] |
| HCT116 | Colon Cancer | Not Specified | Not Specified | Not Specified | [5] |
| HT-29 | Colon Cancer | Not Specified | Not Specified | Not Specified | [5] |
Table 2: In Vitro Cytotoxicity of Tanshinone IIA
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Time Point | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK8 | ~10 µM | 48h | [6] |
| SNU-638 | Gastric Cancer | MTT | ~10 µg/mL | Not Specified | [7] |
| MKN1 | Gastric Cancer | MTT | Not Specified | Not Specified | [7] |
| AGS | Gastric Cancer | MTT | Not Specified | Not Specified | [7] |
| MCF-7 | Breast Cancer | MTT | 0.25 µg/mL | Not Specified | [8][9] |
| H1688 | Small Cell Lung Cancer | Not Specified | 2 and 4 µmol/L | 48h | [10] |
| H446 | Small Cell Lung Cancer | Not Specified | 2 and 4 µmol/L | 48h | [10] |
Table 3: In Vivo Antitumor Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Dihydroisotanshinone I | Detroit 562 Xenograft | 30 mg/kg, i.p., daily for 33 days | ~20% reduction in tumor size | [3][11] |
| Dihydroisotanshinone I | HCT116 Xenograft | Not Specified | Significant inhibition | [5] |
| Tanshinone IIA | MDA-MB-231 Xenograft | 30 mg/kg, s.c., 4 times/week for 4 weeks | Not Specified | [9] |
| Tanshinone IIA | SNU-638 Xenograft | 12.5, 25, or 50 mg/kg, i.p., 3 times/week for 28 days | Dose-dependent inhibition | [7] |
| Tanshinone IIA | H1688 Xenograft | Not Specified | Significant reduction in tumor volume and weight | [10] |
Signaling Pathways and Mechanisms of Action
Dihydroisotanshinone I and Tanshinone IIA exert their anticancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Dihydroisotanshinone I
Dihydroisotanshinone I has been shown to induce apoptosis and ferroptosis in cancer cells.[4] One of the key mechanisms involves the inhibition of the STAT3 signaling pathway, which subsequently affects downstream targets like CCL2, a chemokine involved in macrophage recruitment and tumor progression.[12][13] In head and neck squamous cell carcinomas, Dihydroisotanshinone I-induced apoptosis is partially regulated by the p38 signaling pathway.[3][11]
Tanshinone IIA
Tanshinone IIA has a broader reported range of action, impacting several key cancer-related pathways. It is a potent inducer of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][14] This is often mediated by the modulation of the PI3K/Akt/mTOR and MAPK signaling cascades.[2][14][15] Furthermore, Tanshinone IIA can induce cell cycle arrest and autophagy, and inhibit tumor angiogenesis and metastasis.[1][2] In triple-negative breast cancer, its effects have been linked to the G protein-coupled estrogen receptor (GPER).[6]
Experimental Protocols
This section provides an overview of the methodologies used in the cited literature to assess the anticancer properties of Dihydroisotanshinone I and Tanshinone IIA.
Cell Viability and Proliferation Assays
A common workflow for assessing the effect of these compounds on cancer cell viability is outlined below.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[9]
-
Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of Dihydroisotanshinone I or Tanshinone IIA (typically dissolved in DMSO) for specified time periods (24, 48, or 72 hours).[6]
-
MTT/XTT/CCK8 Assay: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or CCK8 is added to each well and incubated.[4][6] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan solution is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect and quantify apoptosis by flow cytometry.[4]
-
Cells are treated with the compound of interest.
-
Both adherent and floating cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
Western blotting is used to determine the expression levels of proteins involved in various signaling pathways.
-
Cells are treated with the tanshinone derivative and then lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p38, Akt, caspases, Bcl-2 family proteins).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are typically used.[7][10]
-
Tumor Implantation: Cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of the mice.[7]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The tanshinone derivative, dissolved in an appropriate vehicle, is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified doses and schedules.[7][9]
-
Monitoring: Tumor volume is measured regularly using calipers, and the body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting.
Conclusion
While there is a notable absence of research on the specific anticancer properties of this compound, the extensive studies on the related compounds, Dihydroisotanshinone I and Tanshinone IIA, provide a strong foundation for understanding the potential of this class of natural products in oncology. Dihydroisotanshinone I and Tanshinone IIA demonstrate significant in vitro and in vivo anticancer activity across a variety of cancer types. Their mechanisms of action are multifaceted, involving the induction of programmed cell death and the inhibition of key signaling pathways that drive cancer progression. The detailed experimental protocols provided in the literature offer a clear roadmap for future investigations. Further research is warranted to explore the therapeutic potential of less-studied tanshinones, such as this compound, to fully harness the anticancer capabilities of Salvia miltiorrhiza.
References
- 1. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 2. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 5. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA Inhibits Triple-Negative Breast Cancer Cells MDA-MB-231 via G Protein-Coupled Estrogen Receptor- (GPER-) Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental study of the anti-cancer mechanism of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 15. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activities of Dihydroisotanshinone I: A Technical Guide
Note on Nomenclature: The compound of interest, Dihydroisotanshinone I (DT), is a bioactive constituent isolated from the roots of Salvia miltiorrhiza (Danshen). While the query specified "Dihydroisotanshinone II," extensive literature searches indicate that this is likely a misnomer, as the vast majority of research focuses on Dihydroisotanshinone I. This document will detail the in vitro biological activities of Dihydroisotanshinone I.
This technical guide provides a comprehensive overview of the in vitro biological activities of Dihydroisotanshinone I, with a focus on its anticancer and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals.
Anticancer Activities
Dihydroisotanshinone I has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and ferroptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.
Data Presentation: Cytotoxicity and Antiproliferative Effects
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Citation |
| MCF-7 | Breast Cancer | XTT Assay | Proliferation Inhibition | Significant inhibition at 10 µM | [1] |
| MDA-MB-231 | Breast Cancer | XTT Assay | Proliferation Inhibition | Significant inhibition at 10 µM | [1] |
| PC-3 | Prostate Cancer | Apoptosis Assay | Apoptosis Induction | Partial apoptosis (7.3%) at 10 µM after 24h | [2] |
| DU145 | Prostate Cancer | Migration Assay | Inhibition of Migration | Dose-dependent inhibition | |
| HCCLM3, SMMC7721, Hep3B, HepG2 | Hepatocellular Carcinoma | Growth Inhibition Assay | Growth Inhibition | Effective inhibition observed | [3] |
| Eca-109, TE-1 | Esophageal Squamous Cell Carcinoma | CCK-8 Assay | Proliferation Inhibition | Dose-dependent inhibition |
Key Mechanisms of Anticancer Action
1.2.1. Induction of Apoptosis and Ferroptosis in Breast Cancer:
Dihydroisotanshinone I has been shown to induce both apoptosis and ferroptosis in breast cancer cell lines MCF-7 and MDA-MB-231[1][4]. A key mechanism in the induction of ferroptosis is the downregulation of Glutathione Peroxidase 4 (GPX4) protein expression[1][4]. The induction of apoptosis is confirmed by the upregulation of cleaved PARP, a critical apoptotic protein[1].
1.2.2. Inhibition of Prostate Cancer Cell Migration:
In both androgen-dependent and -independent prostate cancer cells, Dihydroisotanshinone I inhibits migration. This is achieved by disrupting the crosstalk between cancer cells and macrophages through the inhibition of the STAT3/CCL2 signaling pathway. Dihydroisotanshinone I reduces the secretion of CCL2 from both macrophages and prostate cancer cells and inhibits the phosphorylation and nuclear translocation of STAT3[5][6].
1.2.3. Suppression of Hepatocellular Carcinoma:
Dihydroisotanshinone I inhibits the growth of several hepatocellular carcinoma cell lines and induces apoptosis. This is mediated through the suppression of the JAK2/STAT3 signaling pathway[3].
1.2.4. Induction of Apoptosis in Esophageal Squamous Cell Carcinoma:
In esophageal squamous cell carcinoma cells, Dihydroisotanshinone I induces apoptosis through the mitochondrial pathway, which is mediated by the STAT3 signaling pathway[7].
Signaling Pathways in Anticancer Activity
Caption: Dihydroisotanshinone I inhibits prostate cancer cell migration via the STAT3/CCL2 pathway.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 4. bosterbio.com [bosterbio.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroisotanshinone I: A Comprehensive Technical Review of its Discovery, Mechanism, and Therapeutic Potential
Abstract
Dihydroisotanshinone I (DT), a lipophilic diterpene quinone isolated from the revered traditional Chinese medicinal herb Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the discovery and historical context of Dihydroisotanshinone I, its multifaceted biological effects, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays are provided, alongside a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance comprehension for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The discovery of Dihydroisotanshinone I is intrinsically linked to the long-standing use of Salvia miltiorrhiza, commonly known as Danshen, in Traditional Chinese Medicine (TCM). For centuries, Danshen has been a cornerstone in the treatment of a wide array of ailments, particularly those related to cardiovascular and cerebrovascular diseases.[1][2] The herb was first documented in the Shennong Ben Cao Jing (The Divine Farmer's Materia Medica Classic) during the Qin and Han dynasties (221 BC–220 AD), where it was classified as a "super grade" herb, signifying its perceived high efficacy and low toxicity.[3] Classical TCM texts, such as the Compendium of Materia Medica (Bencao Gangmu) from the Ming dynasty (1596 AD), further elaborated on its therapeutic applications.[1][3]
Initially, Danshen was primarily recognized for its ability to "invigorate blood and remove stasis," a concept central to TCM for treating conditions like angina pectoris and menstrual disorders.[1][4] It wasn't until the 20th century that modern scientific techniques allowed for the isolation and characterization of its active constituents.[4] Phytochemical investigations revealed that the therapeutic effects of Danshen could be attributed to two major classes of compounds: hydrophilic phenolic acids and lipophilic diterpenoids, the latter of which includes the tanshinones.[1]
Dihydroisotanshinone I is one of the key bioactive tanshinones isolated from the dried root of Salvia miltiorrhiza.[5] While Danshen contains several major tanshinones, including tanshinone I, tanshinone IIA, and cryptotanshinone, Dihydroisotanshinone I has emerged as a particularly potent compound with a broad spectrum of biological activities.[5] Its discovery and subsequent investigation have provided a molecular basis for the traditional uses of Danshen and have opened new avenues for modern drug development.[6]
Pharmacological Activities and Therapeutic Potential
Extensive in vitro and in vivo studies have demonstrated that Dihydroisotanshinone I possesses a wide range of pharmacological effects, making it a promising candidate for the treatment of various diseases. Its primary activities include anti-cancer, cardiovascular protective, and anti-inflammatory effects.[7]
Anti-Cancer Activity
Dihydroisotanshinone I has shown significant cytotoxicity against a variety of tumor cell lines.[8] Its anti-cancer mechanisms are multifaceted and involve the induction of apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of cell death), as well as the inhibition of cell proliferation, migration, and angiogenesis.[9][10][11][12]
Key Anti-Cancer Effects:
-
Induction of Apoptosis: Dihydroisotanshinone I has been shown to induce apoptosis in various cancer cell lines, including those of the breast, lung, and head and neck.[10][11][13] This is often mediated through the activation of caspase cascades.[14]
-
Induction of Ferroptosis: A notable mechanism of Dihydroisotanshinone I's anti-cancer activity is the induction of ferroptosis. It achieves this by inhibiting the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme in the prevention of lipid peroxidation, which leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[9][10][11][15]
-
Inhibition of Cell Proliferation and Migration: Dihydroisotanshinone I can inhibit the proliferation of cancer cells by inducing cell cycle arrest.[16] It also impedes cancer cell migration, a critical step in metastasis, by modulating signaling pathways that control cell motility.[5][17]
-
Anti-Angiogenesis: The compound has been found to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by suppressing endothelial cell proliferation, migration, and tube formation.[12]
Cardiovascular Protection
Consistent with the traditional use of Danshen for cardiovascular ailments, Dihydroisotanshinone I exhibits significant cardioprotective properties.[7] These effects are attributed to its anti-inflammatory and antioxidant activities, which help to mitigate the pathological processes underlying cardiovascular diseases.
Anti-Inflammatory Effects
Dihydroisotanshinone I has demonstrated potent anti-inflammatory activity.[6] It can suppress the activation of key inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.[12]
Molecular Mechanisms of Action and Signaling Pathways
The pharmacological effects of Dihydroisotanshinone I are underpinned by its interaction with various molecular targets and its modulation of critical signaling pathways.
STAT3/CCL2 Signaling Pathway
In the context of prostate cancer, Dihydroisotanshinone I has been shown to inhibit the crosstalk between cancer cells and macrophages by targeting the STAT3/CCL2 signaling pathway.[5][17] It reduces the secretion of CCL2, a chemokine that attracts macrophages to the tumor microenvironment, and inhibits the phosphorylation of STAT3, a key transcription factor involved in cancer progression.[5][17] This disruption of the tumor microenvironment contributes to the inhibition of cancer cell migration.[5][17]
p38 MAPK Signaling Pathway
In head and neck squamous cell carcinoma (HNSCC) cells, Dihydroisotanshinone I has been found to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[14] The phosphorylation of p38 is partially involved in mediating Dihydroisotanshinone I-induced apoptosis.[13][14]
Ferroptosis Pathway
Dihydroisotanshinone I induces ferroptosis in cancer cells by targeting GPX4.[9][10][11] Inhibition of GPX4 leads to an accumulation of lipid peroxides, which is a hallmark of ferroptosis. This process is characterized by a decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).[10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biological activities of Dihydroisotanshinone I.
Table 1: In Vitro Cytotoxicity of Dihydroisotanshinone I
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma | MTT Assay | 5 and 10 | Significant decrease in cell survival | [14][18] |
| SCC-4 | Head and Neck Squamous Cell Carcinoma | MTT Assay | ≥ 3 | Inhibition of cell survival | [14][18] |
| SCC-25 | Head and Neck Squamous Cell Carcinoma | MTT Assay | ≥ 3 | Inhibition of cell survival | [14][18] |
| MCF-7 | Breast Cancer | XTT Assay | 10 | Significant inhibition of proliferation | [10] |
| MDA-MB-231 | Breast Cancer | XTT Assay | 10 | Significant inhibition of proliferation | [10] |
| DU145 | Prostate Cancer | mRNA Array | 10 | Altered gene expression profile | [5] |
| A549 | Lung Cancer | Not specified | Not specified | Inhibition of cell growth | [9][11] |
| H460 | Lung Cancer | Not specified | Not specified | Inhibition of cell growth | [9][11] |
Table 2: In Vivo Anti-Tumor Efficacy of Dihydroisotanshinone I
| Animal Model | Cancer Type | Treatment | Duration | Outcome | Reference |
| Xenograft Nude Mice | Breast Cancer (MCF-7) | 30 mg/kg, IP | 2 weeks | ~70% reduction in final tumor volume | [10] |
| Xenograft Nude Mice | Head and Neck Squamous Cell Carcinoma (Detroit 562) | Not specified | Not specified | Reduced tumor size | [13][14][18] |
| Nude Mice | Lung Cancer (A549) | Not specified | Not specified | Inhibition of metastasis | [9][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Dihydroisotanshinone I.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effect of Dihydroisotanshinone I on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Detroit 562, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of Dihydroisotanshinone I (e.g., 1, 3, 5, 10 µM) or a vehicle control (DMSO) for specific time points (e.g., 24 and 48 hours).[10][14][18]
-
Reagent Addition: After the treatment period, MTT or XTT reagent is added to each well and incubated for a specified time to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm for XTT) using a microplate reader.[10] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Dihydroisotanshinone I.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with Dihydroisotanshinone I as described for the cell viability assay.[10]
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.[10]
-
Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5]
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in response to Dihydroisotanshinone I treatment.
Methodology:
-
Protein Extraction: Cells are treated with Dihydroisotanshinone I, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.[10] It is then incubated with primary antibodies against the proteins of interest (e.g., GPX4, p-STAT3, β-actin) overnight at 4°C.[5][10]
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of Dihydroisotanshinone I on cancer cell migration.
Methodology:
-
Cell Preparation: Cancer cells are serum-starved for a period before the assay.
-
Transwell Setup: Cells are seeded into the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).[5] Dihydroisotanshinone I is added to the upper or lower chamber, depending on the experimental design.
-
Incubation: The plate is incubated for a specific duration (e.g., 16-24 hours) to allow cell migration through the membrane.[5]
-
Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with toluidine blue).[5]
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.[5]
Conclusion and Future Directions
Dihydroisotanshinone I, a key bioactive compound from the traditional Chinese herb Salvia miltiorrhiza, has demonstrated significant therapeutic potential, particularly in the field of oncology. Its ability to induce multiple forms of cell death, including apoptosis and ferroptosis, and to inhibit crucial processes in cancer progression such as cell migration and angiogenesis, makes it a compelling candidate for further drug development. The elucidation of its mechanisms of action, involving the modulation of signaling pathways like STAT3/CCL2 and p38 MAPK, provides a solid foundation for its rational application in clinical settings.
Future research should focus on several key areas. Firstly, further in-depth studies are needed to identify all the direct molecular targets of Dihydroisotanshinone I to fully understand its polypharmacological effects. Secondly, preclinical and clinical trials are warranted to evaluate its safety, efficacy, and pharmacokinetic profile in humans. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic index. Finally, exploring the synergistic effects of Dihydroisotanshinone I with existing chemotherapeutic agents could lead to more effective combination therapies for various cancers, potentially overcoming drug resistance and reducing side effects. The continued investigation of this natural product holds great promise for the development of novel and effective treatments for a range of human diseases.
References
- 1. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhiza - Wikipedia [en.wikipedia.org]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. itmonline.org [itmonline.org]
- 5. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of dihydrotanshinone I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 11. Dihydroisotanshinone I induced ferroptosis and apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAS 20958-18-3 | Dihydroisotanshinone I [phytopurify.com]
- 13. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Dihydroisotanshinone I in Human Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroisotanshinone I (DT), a lipophilic diterpenoid quinone isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has demonstrated significant anti-tumor activity across a range of human cancer cell lines. This technical guide provides an in-depth overview of the known molecular targets of DT in human cells, summarizing the current understanding of its mechanisms of action. Key targets include components of critical signaling pathways such as JAK2/STAT3 and the regulators of programmed cell death, including the ferroptosis-associated protein GPX4 and apoptosis-related proteins. This document compiles available quantitative data, details common experimental methodologies for target investigation, and presents visual diagrams of the affected signaling pathways to facilitate further research and drug development efforts. While extensive cellular data exists, it is important to note that direct biochemical binding affinities and inhibition constants for Dihydroisotanshinone I against its purified protein targets are not widely available in the current literature.
Identified Molecular Targets and Signaling Pathways
Dihydroisotanshinone I exerts its anti-cancer effects by modulating multiple signaling cascades within human cells. The primary molecular targets and pathways identified to date are centered on cell proliferation, survival, metastasis, and regulated cell death.
JAK2/STAT3 Signaling Pathway
A pivotal target of Dihydroisotanshinone I is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently found to be constitutively active in many human cancers, driving proliferation, survival, and angiogenesis. DT has been shown to inhibit the JAK2/STAT3 pathway. Mechanistically, DT treatment leads to a dose-dependent reduction in the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705)[1]. This inhibition of phosphorylation prevents STAT3 dimerization and its subsequent translocation to the nucleus, thereby blocking the transcription of its downstream target genes, which include proteins involved in cell cycle progression and survival[1][2]. The suppression of the upstream kinase, Janus kinase 2 (JAK2), is also implicated in DT's mechanism of action[1].
GPX4 and Ferroptosis Induction
Dihydroisotanshinone I is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides[3][4]. The key molecular target in this process is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a crucial role in reducing lipid hydroperoxides[3][4]. DT has been observed to downregulate the protein expression of GPX4 in cancer cells[3]. This inhibition of GPX4 activity leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death[4].
Apoptosis Induction
In addition to ferroptosis, Dihydroisotanshinone I also induces apoptosis, or programmed cell death, in various cancer cell lines[5]. This is a common mechanism for many chemotherapeutic agents. While the complete apoptotic pathway modulated by DT is still under investigation, evidence suggests its involvement in the activation of caspase cascades. A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The induction of apoptosis by DT is associated with the cleavage of PARP, indicating the activation of executioner caspases like caspase-3.
Inhibition of Cell Migration and Metastasis
Dihydroisotanshinone I has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis[1][6][7]. This effect is linked to its inhibition of the STAT3 pathway and the subsequent reduction in the secretion of chemokines such as C-C motif ligand 2 (CCL2)[1][2]. CCL2 is a potent chemoattractant for monocytes and macrophages and plays a role in creating a pro-tumorigenic microenvironment that facilitates metastasis[1]. By reducing CCL2 secretion, DT can disrupt the communication between cancer cells and macrophages[1][2].
Quantitative Data on Dihydroisotanshinone I Activity
The following tables summarize the available quantitative data on the biological effects of Dihydroisotanshinone I. It is important to note the absence of direct enzymatic inhibition constants (Ki) or binding affinities (Kd) in the reviewed literature. The data presented here are derived from cellular assays and reflect the compound's potency in a biological context.
Table 1: IC50 Values of Dihydroisotanshinone I for Cell Viability in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| DU145 | Prostate Cancer | ~5-10 (migration inhibition) | 24 | [1] |
| PC-3 | Prostate Cancer | ~5-10 (migration inhibition) | 24 | [1] |
| 22Rv1 | Prostate Cancer | ~5-10 (migration inhibition) | 24 | [1] |
| A549 | Lung Cancer | Not specified | - | [3] |
| H460 | Lung Cancer | Not specified | - | [3] |
Table 2: Effective Concentrations of Dihydroisotanshinone I on Molecular Targets in Human Cells
| Target/Process | Cell Line | Effective Concentration (µM) | Observed Effect | Reference |
| p-STAT3 Inhibition | Prostate Cancer Cells | 5 - 10 | Dose-dependent decrease in p-STAT3 protein expression. | [1] |
| CCL2 Secretion | Prostate Cancer Cells | 5 - 10 | Dose-dependent reduction in CCL2 secretion. | [1] |
| GPX4 Expression | Lung Cancer Cells | Not specified | Blocking of GPX4 protein expression. | [3] |
| Apoptosis Induction | Head and Neck Squamous Carcinoma Cells | Not specified | Initiation of apoptosis. | [5] |
| Ferroptosis Induction | Lung Cancer Cells | Not specified | Induction of ferroptosis. | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Dihydroisotanshinone I's molecular targets.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of Dihydroisotanshinone I (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.1%) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., 100-150 µL of DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.[8][9][10][11][12]
-
Western Blot Analysis for Protein Expression and Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., STAT3, p-STAT3, GPX4) followed by a secondary antibody conjugated to a detection molecule.
-
Protocol:
-
Treat cells with Dihydroisotanshinone I for the specified time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-STAT3, anti-GPX4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14][15][16]
-
Transwell Migration Assay
This assay is used to assess the migratory capacity of cells in vitro.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
-
Protocol:
-
Pre-coat the Transwell inserts (typically with 8 µm pores) if necessary.
-
Place the inserts into a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts. Dihydroisotanshinone I can be added to the upper chamber, lower chamber, or both, depending on the experimental design.
-
Incubate the plate for a period that allows for cell migration (e.g., 16-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde).
-
Stain the cells with a staining solution (e.g., crystal violet).
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope in several random fields to quantify migration.[7][17][18][19]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Dihydroisotanshinone I and a general workflow for its target identification.
Caption: Dihydroisotanshinone I inhibits the JAK2/STAT3 signaling pathway.
Caption: Dihydroisotanshinone I induces ferroptosis by inhibiting GPX4.
Caption: General workflow for identifying molecular targets of Dihydroisotanshinone I.
Conclusion and Future Directions
Dihydroisotanshinone I is a promising natural compound with multi-target anti-cancer activity. Its ability to concurrently inhibit the pro-proliferative JAK2/STAT3 pathway and induce regulated cell death through both ferroptosis and apoptosis makes it a compelling candidate for further drug development. The inhibition of GPX4 and STAT3 phosphorylation are key molecular events mediating its therapeutic effects.
Future research should focus on elucidating the direct binding interactions between Dihydroisotanshinone I and its protein targets. Quantitative biochemical assays to determine binding affinities (Kd) and inhibition constants (Ki) are crucial for a comprehensive understanding of its mechanism of action and for guiding medicinal chemistry efforts to develop more potent and selective analogs. Furthermore, in vivo studies in relevant animal models are necessary to validate these molecular targets and to assess the therapeutic potential of Dihydroisotanshinone I in a preclinical setting.
References
- 1. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroisotanshinone I induced ferroptosis and apoptosis of lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Dihydroisotanshinone I combined with radiation inhibits the migration ability of prostate cancer cells through DNA damage and CCL2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. corning.com [corning.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Dihydroisotanshinone II: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Dihydroisotanshinone II, a bioactive diterpenoid isolated from the roots of Salvia miltiorrhiza. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-CH₂ | 3.25 | m | |
| 1-CH₂ | 2.99 | m | |
| 2-CH₂ | 1.83 | m | |
| 3-CH₂ | 1.73 | m | |
| 4-C | |||
| 5-C | |||
| 6-CH | 7.50 | d | 8.0 |
| 7-CH | 7.58 | d | 8.0 |
| 8-CH | |||
| 9-C | |||
| 10-C | |||
| 11-C=O | |||
| 12-C=O | |||
| 13-C | |||
| 15-CH | 3.55 | m | |
| 16-CH₃ | 1.35 | d | 7.0 |
| 17-CH₃ | 1.33 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 29.8 |
| 2 | 19.3 |
| 3 | 36.7 |
| 4 | 37.7 |
| 5 | 145.8 |
| 6 | 123.8 |
| 7 | 129.5 |
| 8 | 117.4 |
| 9 | 150.9 |
| 10 | 127.4 |
| 11 | 183.7 |
| 12 | 177.2 |
| 13 | 123.1 |
| 15 | 34.1 |
| 16 | 21.5 |
| 17 | 21.4 |
| 18 | 21.2 |
| 19 | 19.3 |
| 20 | 29.8 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Formula |
| HR-ESI-MS | Positive | 297.1485 [M+H]⁺ | C₁₉H₂₀O₃ |
Experimental Protocols
The spectroscopic data presented above were acquired using standard laboratory procedures for the isolation and characterization of natural products.
Isolation and Purification: this compound was isolated from the ethanol extract of the dried roots of Salvia miltiorrhiza. The crude extract was subjected to repeated column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive HF-X mass spectrometer to determine the accurate mass and molecular formula of the compound.
Biological Activity and Signaling Pathway
While specific studies on the anticancer signaling pathways of this compound are limited, research on related tanshinones, such as Dihydrotanshinone I, provides valuable insights into its potential mechanisms of action. Dihydrotanshinone I has been shown to inhibit the growth of various cancer cells by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
A plausible signaling pathway for the anticancer activity of tanshinones involves the inhibition of the STAT3 signaling pathway.
Caption: Proposed mechanism of anticancer action of this compound via inhibition of the STAT3 signaling pathway.
This guide serves as a foundational resource for researchers investigating the chemical and biological properties of this compound. The provided spectroscopic data and experimental context will facilitate further studies into its potential as a therapeutic agent.
Methodological & Application
Dihydroisotanshinone II experimental protocol for cell culture
Audience: Researchers, scientists, and drug development professionals.
Topic: Dihydroisotanshinone Experimental Protocol for Cell Culture
Introduction
Dihydroisotanshinone I (DT) and its related compounds, such as Tanshinone IIA (Tan IIA), are lipophilic diterpenoids extracted from the root of Salvia miltiorrhiza (Danshen), a perennial plant widely used in traditional Chinese medicine.[1][2][3] These compounds have demonstrated significant anti-cancer properties across a variety of cancer types, including breast, prostate, lung, endometrial, and hepatocellular carcinomas.[2][3][4][5][6] Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death—both apoptosis and ferroptosis—and the inhibition of cancer cell proliferation, migration, and invasion.[1][3][4]
These application notes provide an overview of the cellular effects of Dihydroisotanshinone and detailed protocols for its use in cell culture experiments. The methodologies described are based on published research and are intended to serve as a guide for investigating the anti-tumor activities of this compound.
Note: While the user requested information on Dihydroisotanshinone II, the available research literature predominantly focuses on the closely related compounds Dihydroisotanshinone I (DT) and Tanshinone IIA (Tan IIA). Due to their structural similarity and often comparable biological activities, the protocols and data presented here are derived from studies on these compounds and are expected to be highly relevant and adaptable for this compound.
Cellular Mechanisms and Signaling Pathways
Dihydroisotanshinone exerts its anti-cancer effects by modulating several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
1. Induction of Apoptosis and Ferroptosis: Dihydroisotanshinone is a potent inducer of apoptosis, the process of programmed cell death. In various cancer cell lines, treatment with Dihydroisotanshinone leads to the activation of caspases (caspase-3 and -9), cleavage of Poly (ADP-ribose) polymerase (PARP), and changes in mitochondrial membrane potential.[1][7] Additionally, it has been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. This is achieved by inhibiting the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation.[1][3][4]
2. PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation, and it is often hyperactivated in cancer. Tanshinones have been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR.[8] This inhibition contributes to the suppression of cell proliferation and the induction of apoptosis.[9]
3. MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades like ERK1/2, JNK, and p38 MAPK, is involved in regulating cellular responses to a wide range of stimuli, including stress, and plays a dual role in cancer progression. Tanshinone IIA has been shown to activate the p38 MAPK pathway, which can lead to apoptosis.[10] It can also modulate the Ras/MAPK pathway, contributing to its anti-proliferative effects.
4. STAT3 Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor cell proliferation, survival, and invasion. Dihydroisotanshinone I has been found to inhibit the STAT3 signaling pathway by decreasing the phosphorylation of STAT3, preventing its nuclear translocation, and subsequently downregulating its target genes like CCL2 and Skp2, which are involved in cancer cell migration and metastasis.[3][5]
Signaling Pathway Diagrams
References
- 1. Induction of ferroptosis and apoptosis in endometrial cancer cells by dihydroisotanshinone I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroisotanshinone I induced ferroptosis and apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 5. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of ferroptosis and apoptosis in endometrial cancer cells by dihydroisotanshinone I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA Inhibits Epithelial-to-Mesenchymal Transition Through Hindering β-Arrestin1 Mediated β-Catenin Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of Dihydroisotanshinone II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisotanshinone II is a lipophilic diterpenoid compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen). Like other tanshinones, it exhibits poor aqueous solubility, presenting a significant challenge for formulation in in vivo studies. This document provides detailed application notes and protocols for the dissolution of this compound for preclinical research, drawing upon established methods for structurally similar compounds. The provided protocols aim to achieve a stable and biocompatible formulation suitable for administration in animal models.
Physicochemical Properties and Solubility
This compound is a fat-soluble compound, a characteristic shared with other tanshinones like cryptotanshinone, which is known to be soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, and ether, but only slightly soluble in water (0.00976 mg/mL)[1]. This inherent lipophilicity necessitates the use of non-aqueous solvents or specialized formulation strategies to achieve concentrations suitable for in vivo administration.
Recommended Vehicles for In Vivo Administration
The selection of an appropriate vehicle is critical to ensure the solubility, stability, and bioavailability of this compound, while minimizing potential toxicity from the excipients themselves. Based on in vivo studies of structurally related tanshinones, several vehicle compositions can be considered.
Table 1: Vehicle Compositions for In Vivo Administration of Tanshinones
| Vehicle Composition | Compound | Administration Route | Animal Model | Dosage | Reference |
| 2.5% DMSO in sterile saline | Dihydroisotanshinone I | Intraperitoneal (IP) | Xenograft nude mice | 30 mg/kg | [2] |
| Not specified | Tanshinone IIA | Intraperitoneal (IP) | Diabetic C57BL/6 mice | 10 and 30 mg/kg | [3] |
| Not specified | Tanshinone IIA & Cryptotanshinone | Intraperitoneal (IP) | Mice | 10 mg/kg | [4] |
| DMSO (vehicle control) | Dihydrotanshinone I | Not specified | H. pylori-infected mice | Not applicable | [5] |
Experimental Protocols
The following protocols are recommended for the preparation of this compound formulations for in vivo studies. It is crucial to perform small-scale pilot formulations to assess the solubility and stability of this compound in the chosen vehicle at the desired concentration before preparing a large batch for animal studies.
Protocol 1: DMSO-Based Formulation for Intraperitoneal Injection
This protocol is adapted from a study on Dihydroisotanshinone I and is suitable for achieving a low percentage of DMSO in the final formulation, which is generally well-tolerated in small animal models for intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% sodium chloride) or Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume of the formulation to be prepared.
-
Initial Dissolution in DMSO:
-
Transfer the weighed this compound powder to a sterile conical tube.
-
Add a small, precise volume of DMSO to achieve a high-concentration stock solution. For example, to achieve a final concentration of 2.5% DMSO, you would first dissolve the compound in a volume of DMSO that is 2.5% of your final desired volume.
-
Vortex vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Dilution with Saline/PBS:
-
Gradually add the sterile saline or PBS to the DMSO stock solution while continuously vortexing. Add the aqueous component dropwise to prevent precipitation of the compound.
-
Continue adding the saline or PBS until the final desired volume and concentration are reached.
-
-
Final Formulation: The final formulation should be a clear, homogenous solution. If any precipitation occurs, the formulation may need to be adjusted, for instance, by slightly increasing the percentage of DMSO (not to exceed 5-10% for most in vivo applications, and always justified with appropriate vehicle controls).
-
Sterilization: If the components were not sterile initially, the final formulation can be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter material is compatible with DMSO.
-
Storage: Store the formulation protected from light, and preferably prepare it fresh before each administration. If short-term storage is necessary, store at 4°C and visually inspect for any precipitation before use.
Protocol 2: Co-Solvent Formulation for Oral Gavage or Injection
For higher concentrations or alternative administration routes, a co-solvent system involving polyethylene glycol (PEG) and/or other solubilizing agents may be necessary. This approach is common for lipophilic drugs.
Materials:
-
This compound powder
-
DMSO, sterile
-
Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile
-
Tween 80 or Cremophor EL (optional, as a surfactant)
-
Sterile saline or water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weighing: Weigh the required amount of this compound.
-
Solubilization:
-
In a sterile glass vial, dissolve the this compound in a minimal amount of DMSO.
-
Add the desired volume of PEG300 or PEG400 and mix thoroughly. A common starting ratio is 10% DMSO and 40% PEG300.
-
If using a surfactant, add a small percentage (e.g., 5% Tween 80) at this stage and mix.
-
-
Aqueous Dilution: Slowly add sterile saline or water for injection to the organic phase while stirring continuously. The final volume will determine the final concentration of all excipients.
-
Homogenization: Ensure the final mixture is a clear solution. Sonication may be required to achieve a homogenous formulation.
-
Vehicle Control: It is imperative to prepare a vehicle-only control group in your animal study, containing the same concentrations of all solvents and excipients as the drug-treated group.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Formulation
Caption: Workflow for preparing this compound for in vivo studies.
Postulated Signaling Pathway Inhibition
Based on the known mechanisms of structurally similar tanshinones, this compound may exert its biological effects through the inhibition of key signaling pathways involved in cell proliferation and inflammation, such as the STAT3 pathway. Dihydroisotanshinone I has been shown to inhibit the STAT3/CCL2 signaling axis[6][7].
Caption: Postulated inhibition of the STAT3 signaling pathway by this compound.
Important Considerations
-
Toxicity: Always conduct a pilot study to assess the tolerability of the chosen vehicle and the formulated drug in a small group of animals before proceeding with a large-scale study. Monitor animals for any signs of distress or adverse reactions.
-
Stability: Formulations of lipophilic compounds can sometimes precipitate out of solution upon standing or with changes in temperature. It is best to prepare formulations fresh on the day of use. If stored, they should be brought to room temperature and vortexed thoroughly before administration.
-
Route of Administration: The choice of vehicle may depend on the intended route of administration (e.g., intraperitoneal, intravenous, oral gavage, subcutaneous). The viscosity and volume of the formulation are critical parameters.
-
Controls: The inclusion of a vehicle-only control group is essential to differentiate the effects of the drug from those of the solvents.
By following these guidelines and protocols, researchers can develop a suitable formulation for this compound to facilitate its investigation in in vivo models, ultimately advancing our understanding of its therapeutic potential.
References
- 1. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of tanshinone IIA on renin activity protected against osteoporosis in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Dihydroisotanshinone I in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisotanshinone I (DT) is a lipophilic bioactive compound extracted from the well-known traditional Chinese medicine Danshen (Salvia miltiorrhiza). It has garnered significant interest in oncological research for its demonstrated anti-tumor properties, including the induction of apoptosis and ferroptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for the dosage calculation and administration of Dihydroisotanshinone I in mouse models, based on findings from various preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing Dihydroisotanshinone I in mouse models.
Table 1: Dihydroisotanshinone I Dosage and Administration in Mouse Models
| Parameter | Details | Reference |
| Dosage | 30 mg/kg | [1][3][4] |
| Administration Route | Intraperitoneal (IP) Injection | [1][3][4] |
| Vehicle | 2.5% DMSO in PBS | [1] |
| Frequency | Every 2 days or every 3-5 days | [1][3][4] |
| Treatment Duration | 2 to 5 weeks | [1][3][4] |
Table 2: Experimental Mouse Model Details
| Parameter | Details | Reference |
| Mouse Strain | BALB/c-nu (nude) or BALB/cAnN.Cg | [3][4] |
| Sex | Male or Female | [3][4] |
| Age | 5-7 weeks | [3][4] |
| Weight | 18-20 g | [3][4] |
| Tumor Model | Xenograft | [1][3][4] |
| Cancer Cell Lines | MCF-7 (Breast), HCT-116 (Colon), Detroit 562 (Head and Neck), A549 (Lung) | [1][3][4][5] |
| Cell Injection | 1 x 10^6 cells per mouse, subcutaneous | [3][4] |
Experimental Protocols
Animal Model Preparation
A widely used model for evaluating the efficacy of Dihydroisotanshinone I is the tumor xenograft mouse model.
Materials:
-
BALB/c-nu or other suitable immunodeficient mice (5-7 weeks old)
-
Cancer cell line of interest (e.g., MCF-7, Detroit 562)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., approximately 10 mm³) before starting the treatment. This typically takes about one week.[3]
Dihydroisotanshinone I Preparation and Dosage Calculation
Preparation of Dosing Solution:
-
Prepare a stock solution of Dihydroisotanshinone I in dimethyl sulfoxide (DMSO).
-
For administration, dilute the stock solution with sterile PBS to achieve a final concentration where the desired dose is delivered in a suitable injection volume (e.g., 100-200 µL) and the final DMSO concentration is low (e.g., 2.5%) to minimize toxicity.[1]
Dosage Calculation:
The dosage is calculated based on the body weight of the mouse. For a 30 mg/kg dose:
-
Dose (mg) = Body Weight (kg) x 30 mg/kg
For a 20g mouse (0.02 kg), the dose would be 0.02 kg * 30 mg/kg = 0.6 mg.
The volume to inject will depend on the final concentration of your dosing solution. For example, if your final solution has a concentration of 6 mg/mL, you would inject 100 µL.
Administration Protocol
Procedure:
-
Weigh each mouse before every administration to adjust the dose accordingly.
-
Administer the calculated dose of Dihydroisotanshinone I solution via intraperitoneal (IP) injection.
-
For the control group, administer the same volume of the vehicle (e.g., 2.5% DMSO in PBS).
-
Repeat the administration every 2 to 5 days for the planned duration of the study (e.g., 2-5 weeks).[1][3][4]
-
Monitor the mice regularly for tumor size, body weight, and any signs of toxicity.
Signaling Pathways and Mechanism of Action
Dihydroisotanshinone I has been shown to exert its anti-tumor effects through the modulation of several signaling pathways.
p38 MAPK Signaling Pathway
Dihydroisotanshinone I induces the production of reactive oxygen species (ROS), which leads to the phosphorylation and activation of the p38 MAPK signaling pathway. This pathway is critically involved in the induction of apoptosis in cancer cells.
Caption: Dihydroisotanshinone I induced p38 MAPK pathway.
STAT3/CCL2 Signaling Pathway
Dihydroisotanshinone I inhibits the phosphorylation of STAT3, which prevents its nuclear translocation. This, in turn, downregulates the expression of target genes such as CCL2, RhoA, and SNAI1, leading to the inhibition of cancer cell migration and invasion.[3][6]
References
- 1. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 2. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroisotanshinone I induced ferroptosis and apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Quantification of Dihydroisotanshinone II
An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed for the precise quantification of Dihydroisotanshinone II, a bioactive diterpenoid isolated from the roots of Salvia miltiorrhiza. This application note provides a comprehensive protocol tailored for researchers, scientists, and professionals in the field of drug development and natural product analysis.
1. Introduction
This compound is a significant lipophilic compound found in the medicinal plant Salvia miltiorrhiza (Danshen), which is widely utilized in traditional medicine.[1] The pharmacological potential of tanshinones, including this compound, necessitates accurate and reliable quantitative methods for quality control, pharmacokinetic studies, and standardization of herbal preparations. This HPLC method offers a robust and reproducible approach for the determination of this compound in various sample matrices.
2. Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the nonpolar this compound. A mobile phase consisting of a mixture of organic solvent (acetonitrile or methanol) and water allows for the elution of the analyte. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards of known concentrations.
3. Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. These parameters are based on established methods for the analysis of structurally similar tanshinones and provide a strong starting point for method implementation.[2][3]
| Parameter | Recommended Value |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient Elution | 0-20 min, 30-70% Acetonitrile; 20-25 min, 70-90% Acetonitrile; 25-30 min, 90% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
Note on Detection Wavelength: While a specific UV-Vis spectrum for this compound is not widely published, analysis of structurally related tanshinones such as Tanshinone I and Tanshinone IIA shows significant absorbance around 270 nm.[3] Therefore, 270 nm is recommended as a starting point for detection. For optimal sensitivity, it is advisable to determine the λmax of this compound using a photodiode array (PDA) detector if available.
Experimental Protocols
1. Reagents and Materials
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from Salvia miltiorrhiza root)
-
Extraction: Weigh 1.0 g of powdered, dried Salvia miltiorrhiza root into a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Dilution and Final Filtration: Dilute the filtrate with methanol as necessary to bring the concentration of this compound within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to HPLC injection.
4. Calibration Curve
Inject 10 µL of each working standard solution into the HPLC system. Record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The linearity of the calibration curve should be evaluated, and a correlation coefficient (r²) of ≥0.999 is desirable.
5. Data Analysis
Inject the prepared sample solution into the HPLC system. Identify the this compound peak based on the retention time obtained from the standard injections. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the HPLC analysis.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥0.999 |
Table 2: Quantification of this compound in a Sample
| Sample ID | Peak Area | Calculated Concentration (µg/mL) | Amount in Original Sample (mg/g) |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Experimental Workflow
The logical flow of the experimental protocol is visualized in the diagram below.
References
Application Note: High-Throughput LC-MS/MS Assay for the Quantification of Dihydroisotanshinone I in Rat Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dihydroisotanshinone I in rat plasma. The protocol employs a straightforward protein precipitation extraction procedure, providing good recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection by tandem mass spectrometry in selected reaction monitoring (SRM) mode ensures high selectivity and sensitivity. This method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies in drug development.
Introduction
Dihydroisotanshinone I is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases. As interest in the therapeutic potential of individual tanshinones grows, the need for reliable bioanalytical methods to support preclinical pharmacokinetic and toxicokinetic studies becomes crucial. This application note provides a detailed protocol for the determination of Dihydroisotanshinone I in a plasma matrix, addressing the need for a high-throughput and accurate assay for drug development professionals.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard (IS): Dihydroisotanshinone I, Internal Standard (e.g., Diazepam or a structural analog like Tanshinone IIA).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
Chemicals: Ammonium formate.
-
Biological Matrix: Blank rat plasma (with anticoagulant, e.g., heparin).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Atlantis dC18 column or equivalent (e.g., Agilent Eclipse Plus C18, 150 mm × 2.1 mm, 5 µm).[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dihydroisotanshinone I and the internal standard in acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solutions with acetonitrile to prepare working solutions for calibration standards and quality control (QC) samples.
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium formate (pH 6.5).[2]
-
Mobile Phase B: Acetonitrile or Methanol.[2]
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples to room temperature.
-
To a 20 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 400 ng/mL).[1]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[1]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Atlantis dC18 or equivalent[2] |
| Mobile Phase A | 10 mM Ammonium formate, pH 6.5[2] |
| Mobile Phase B | Methanol[2] |
| Gradient | Isocratic: 15% A, 85% B[2] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 30°C[3] |
| Run Time | < 5 minutes[2] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Selected Reaction Monitoring (SRM)[2] |
| Source Temperature | 55°C[1] |
| Ion Spray Voltage | +4.5 kV[1] |
| Curtain Gas | 35 psi[1] |
| Nebulizer Gas (GS1) | 55 psi[1] |
| Turbo Gas (GS2) | 55 psi[1] |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dihydrotanshinone I | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined empirically | To be determined empirically |
Note: The specific m/z transitions for Dihydroisotanshinone I need to be optimized by direct infusion of a standard solution into the mass spectrometer.
Data Presentation
Method Validation Summary
The bioanalytical method was validated according to industry guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and matrix effect.[1]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) |
| Dihydrotanshinone I | 0.25 - 80 | > 0.999[2] | 0.25[2] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low | 0.5 | 1.1 - 5.1[2] | -4.0 - 6.0[2] | 1.1 - 5.1[2] | -4.0 - 6.0[2] |
| Medium | 5 | 1.1 - 5.1[2] | -4.0 - 6.0[2] | 1.1 - 5.1[2] | -4.0 - 6.0[2] |
| High | 240 | 1.1 - 5.1[2] | -4.0 - 6.0[2] | 1.1 - 5.1[2] | -4.0 - 6.0[2] |
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.5 | 87.3 - 105.6[1] | 86.7 - 112.4[1] |
| Medium | 5 | 87.3 - 105.6[1] | 86.7 - 112.4[1] |
| High | 240 | 87.3 - 105.6[1] | 86.7 - 112.4[1] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Dihydroisotanshinone I in plasma.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Dihydroisotanshinone I in rat plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a drug discovery and development setting. The validation data confirms that the method meets the requirements for accuracy, precision, and linearity for pharmacokinetic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous determination of tanshinone I, dihydrotanshinone I, tanshinone IIA and cryptotanshinone in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study of a standardized fraction of Salvia miltiorrhiza, PF2401-SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application of Dihydroisotanshinone II in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisotanshinone II, a lipophilic diterpenoid quinone isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-cancer properties. A primary mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in various cancer cell lines. This document provides detailed application notes and protocols for assessing the apoptotic effects of this compound, intended for researchers in oncology, pharmacology, and drug development.
Mechanism of Action
This compound induces apoptosis through multiple signaling pathways, primarily converging on the activation of the caspase cascade. Key mechanistic events include the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as the triggering of endoplasmic reticulum (ER) stress.
Intrinsic (Mitochondrial) Pathway
This compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm[1][2]. This event is a critical initiation step for the intrinsic pathway. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then activates caspase-9[1]. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like Poly (ADP-ribose) polymerase (PARP) and ultimately, cell death[1][3]. The process is also regulated by the Bcl-2 family of proteins, where this compound has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[3][4][5].
Extrinsic (Death Receptor) Pathway
Evidence also suggests the involvement of the extrinsic pathway in this compound-induced apoptosis. Studies have shown an increased expression of cleaved caspase-8 in response to treatment with this compound[6]. Caspase-8 is a key initiator caspase in the death receptor pathway, which is typically activated by the binding of extracellular death ligands to their corresponding cell surface receptors.
Endoplasmic Reticulum (ER) Stress
In some cellular contexts, this compound can induce apoptosis by triggering ER stress[7]. This is characterized by the accumulation of polyubiquitinated proteins, suggesting an inhibition of proteasome activity[7]. Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately lead to apoptosis through the activation of specific caspases, such as caspase-12, and the upregulation of pro-apoptotic factors like CHOP/GADD153[7][8].
Quantitative Data Summary
The following tables summarize the quantitative data on the apoptotic effects of Dihydroisotanshinone and related tanshinones across various cancer cell lines.
Table 1: IC50 Values of Tanshinones in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Treatment Duration | Reference |
| Dihydroisotanshinone | SHG-44 (Glioma) | 50.32 ± 2.49 µg/L | 24 hours | [1] |
| 42.35 ± 2.25 µg/L | 48 hours | [1] | ||
| 31.25 ± 2.82 µg/L | 72 hours | [1] | ||
| Diterpenoid Tanshinone | PC9 (Lung Cancer) | 4.37-29 µg/mL | Not Specified | [8] |
| MCF-7 (Breast Cancer) | 4.37-29 µg/mL | Not Specified | [8] | |
| Hydroxycryptotanshinone | HeLa (Cervical Cancer) | 17.55 µM | 48 hours | [9] |
| MCF-7 (Breast Cancer) | 16.97 µM | 48 hours | [9] | |
| Tanshinone IIA | HeLa (Cervical Cancer) | 59.53 µM | 48 hours | [9] |
| MCF-7 (Breast Cancer) | 36.27 µM | 48 hours | [9] |
Table 2: Apoptosis Induction by Dihydroisotanshinone I
| Cell Line | Concentration | Treatment Duration | % Apoptotic Cells (Early + Late) | Reference |
| MDA-MB-231 | 10 µM | 24 hours | ~6.3% | [10] |
| DU145 | 1.5 µg/mL | Not Specified | 35.95% (Late Apoptosis) | [7] |
Experimental Protocols
Detailed protocols for key apoptosis assays are provided below.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluence and induce apoptosis by treating with various concentrations of this compound for specific time periods. Include an untreated control.
-
For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold phosphate-buffered saline (PBS)[11].
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[11][12].
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube[11].
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark[11].
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube[11].
-
Analyze the cells by flow cytometry within one hour[11].
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Four populations can be distinguished: Viable cells (Annexin V-, PI-), Early apoptotic cells (Annexin V+, PI-), Late apoptotic cells (Annexin V+, PI+), and Necrotic cells (Annexin V-, PI+).
-
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.
Protocol for adherent or suspension cells:
-
Cell Fixation and Permeabilization:
-
Harvest and wash cells as described for the Annexin V assay.
-
Resuspend the cell pellet in 100 µL of 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS and resuspend in 100 µL of ice-cold 70% ethanol. Incubate for at least 30 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with Wash Buffer.
-
Resuspend the cells in 50 µL of the DNA Labeling Solution (containing TdT enzyme and labeled dUTPs).
-
Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.
-
-
Staining and Analysis:
-
Wash the cells with Rinse Buffer.
-
If a secondary detection step is required (e.g., for biotin-labeled dUTPs), incubate with the appropriate fluorescently-labeled streptavidin.
-
Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors[13].
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, cleaved PARP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software.
-
Caspase Activity Assay
Colorimetric or fluorometric assays can be used to quantify the activity of specific caspases (e.g., caspase-3, -8, -9). These assays utilize a specific peptide substrate conjugated to a chromophore or fluorophore, which is released upon cleavage by the active caspase.
Protocol (Colorimetric Example for Caspase-3):
-
Cell Lysis:
-
Treat cells with this compound and collect them.
-
Lyse the cells in a chilled lysis buffer provided with the assay kit.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Caspase Reaction:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light[12].
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader[12].
-
The absorbance is proportional to the amount of cleaved substrate and thus, the caspase-3 activity.
-
Visualizations
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: General workflow for Western blot analysis of apoptotic proteins.
References
- 1. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TanshinoneIIA and Cryptotanshinone Protect against Hypoxia-Induced Mitochondrial Apoptosis in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA inhibits human breast cancer cells through increased Bax to Bcl-xL ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diterpenoid Tanshinones, the extract from Danshen (Radix Salviae Miltiorrhizae) induced apoptosis in nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tanshinones induce tumor cell apoptosis via directly targeting FHIT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ferroptosis Pathways Using Dihydroisotanshinone II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] It has emerged as a promising target for cancer therapy, as many cancer cells exhibit a heightened sensitivity to this cell death pathway. Dihydroisotanshinone II is a lipophilic compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen). While direct studies on this compound in the context of ferroptosis are limited, extensive research on the closely related compound, Dihydroisotanshinone I (DT), strongly suggests its potential as a potent inducer of ferroptosis.[1][2] These application notes provide a comprehensive guide for utilizing this compound to study ferroptosis pathways, with protocols and data largely extrapolated from studies on Dihydroisotanshinone I.
Mechanism of Action: Targeting the GPX4 Pathway
The primary mechanism by which tanshinones like Dihydroisotanshinone I induce ferroptosis is through the inhibition of Glutathione Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation and subsequent ferroptotic death.[1][3]
By inhibiting the expression of GPX4, this compound is hypothesized to lead to:
-
An accumulation of lipid reactive oxygen species (ROS).[1]
-
Increased lipid peroxidation.[1]
-
Depletion of GSH.[2]
-
Ultimately, iron-dependent cell death.[1]
Quantitative Data Summary
The following table summarizes quantitative data from studies on Dihydroisotanshinone I, which can serve as a reference for designing experiments with this compound.
| Parameter | Cell Line(s) | Value/Effect | Reference(s) |
| IC50 (Cell Viability) | ARK1 and ARK2 (Endometrial Cancer) | ~10 µM | [1] |
| MCF-7 and MDA-MB-231 (Breast Cancer) | Not specified, but 10 µM showed significant inhibition | [2] | |
| GPX4 Protein Expression | ARK1 and ARK2 | Significantly decreased with 10 µM DT | [1] |
| MCF-7 | Significantly inhibited with 10 µM DT | [2] | |
| Lipid Peroxidation (MDA levels) | MCF-7 | Increased with 10 µM DT | [2] |
| GSH/GSSG Ratio | MCF-7 | Decreased with 10 µM DT | [2] |
Signaling Pathways
GPX4-Mediated Ferroptosis Induction by this compound
This compound is proposed to inhibit the expression of GPX4, a central regulator of ferroptosis. This inhibition leads to a cascade of events culminating in iron-dependent cell death.
Caption: this compound induces ferroptosis by inhibiting GPX4 expression.
Role of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[4] Activation of the Nrf2 pathway can protect against ferroptosis by upregulating the expression of antioxidant genes, including those involved in glutathione synthesis. Some tanshinones, like Tanshinone IIA, have been shown to activate the Nrf2 signaling pathway, which can have a protective effect against ferroptosis in certain contexts.[5] This presents a potential dual role for tanshinones and highlights the importance of investigating the Nrf2 pathway when studying the effects of this compound.
Caption: Nrf2 pathway activation can inhibit ferroptosis.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on ferroptosis, based on established methods.[6][7]
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cells and to determine its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., ARK1, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or CCK-8 assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be 0.1 to 100 µM. Include a DMSO vehicle control.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis for GPX4 Expression
Objective: To determine if this compound affects the protein expression level of GPX4.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound at the desired concentration (e.g., IC50) for 24 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Lipid Peroxidation Assay
Objective: To measure the levels of lipid peroxidation in cells treated with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lipid Peroxidation (MDA) Assay Kit or C11-BODIPY 581/591 fluorescent probe
-
Microplate reader or flow cytometer/fluorescence microscope
Protocol (using MDA Assay Kit):
-
Treat cells with this compound for the desired time.
-
Harvest the cells and prepare cell lysates according to the kit's instructions.
-
Add the provided reagents to the lysates to react with malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Incubate as recommended.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Calculate the MDA concentration based on a standard curve.
Glutathione (GSH/GSSG) Assay
Objective: To measure the ratio of reduced to oxidized glutathione in cells treated with this compound.
Materials:
-
Cancer cells treated with this compound
-
GSH/GSSG-Glo™ Assay kit or similar
-
Luminometer
Protocol:
-
Treat cells in a 96-well plate with this compound.
-
Follow the manufacturer's protocol for the GSH/GSSG assay kit. This typically involves lysing the cells and adding reagents that specifically react with either GSH or total glutathione.
-
Measure the luminescence using a luminometer.
-
Calculate the concentrations of GSH and GSSG and determine the GSH/GSSG ratio.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on ferroptosis.
Caption: A typical workflow for investigating this compound-induced ferroptosis.
Conclusion
This compound holds significant promise as a tool for studying ferroptosis pathways. Based on the extensive evidence from its close analog, Dihydroisotanshinone I, it is likely to induce ferroptosis by inhibiting the GPX4 pathway. The protocols and data provided here offer a solid foundation for researchers to design and execute experiments to elucidate the specific mechanisms of this compound and to explore its potential as a therapeutic agent. It is crucial to include appropriate controls, such as known ferroptosis inducers (e.g., RSL3, erastin) and inhibitors (e.g., ferrostatin-1), to validate the findings. Further research is warranted to confirm these extrapolated mechanisms and to explore the full therapeutic potential of this compound.
References
- 1. Induction of ferroptosis and apoptosis in endometrial cancer cells by dihydroisotanshinone I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of ferroptosis in breast cancer and research progress of natural compounds regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Tanshinone Ⅱ_A inhibits ferroptosis via Nrf2 signaling pathway to protect liver in rats of non-alcoholic fatty liver disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating STAT3 Signaling Inhibition with Dihydroisotanshinone Analogs
Note to the Reader: While the query specifically requested information on Dihydroisotanshinone II, a thorough review of the scientific literature did not yield specific data regarding its activity on the STAT3 signaling pathway. However, extensive research is available for the closely related compounds, Dihydroisotanshinone I (DT) and Dihydrotanshinone (DHTS), which are also derived from Salvia miltiorrhiza (Danshen). The following application notes and protocols are based on the published findings for Dihydroisotanshinone I and Dihydrotanshinone as potent inhibitors of STAT3 signaling and are provided as a representative guide for this class of compounds.
Application Notes
Dihydroisotanshinone I and Dihydrotanshinone are bioactive diterpenoid compounds that have demonstrated significant anti-cancer and anti-inflammatory properties.[1][2][3] A key mechanism underlying these effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[6][7] Dihydroisotanshinone I and Dihydrotanshinone have been shown to suppress the activation of the JAK2/STAT3 pathway, leading to reduced phosphorylation of STAT3, preventing its nuclear translocation, and subsequently downregulating the expression of its target genes.[1][4][5][7] These compounds, therefore, serve as valuable chemical probes for studying STAT3-mediated cellular processes and as potential therapeutic agents for diseases driven by aberrant STAT3 activity.
Mechanism of Action
Dihydroisotanshinone I and Dihydrotanshinone inhibit STAT3 signaling primarily by targeting the upstream kinase JAK2.[4] By suppressing the activity of JAK2, these compounds prevent the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705).[1][4][7] This phosphorylation event is essential for the dimerization of STAT3 monomers, which is a prerequisite for their translocation into the nucleus.[1] Consequently, the inhibition of JAK2 by these compounds leads to a significant reduction in nuclear p-STAT3 levels.[4][5][7] In the nucleus, p-STAT3 acts as a transcription factor, activating the expression of genes involved in cell cycle progression (e.g., Cyclin D1), apoptosis inhibition (e.g., Bcl-xL, Survivin), and angiogenesis.[6][8] By blocking this cascade, Dihydroisotanshinone I and Dihydrotanshinone can induce cell cycle arrest and apoptosis in cancer cells with constitutively active STAT3.[2][4]
Quantitative Data Summary
The following tables summarize the effective concentrations of Dihydrotanshinone (DHTS) and Dihydroisotanshinone I (DT) in various cancer cell lines as reported in the literature.
Table 1: Effective Concentrations of Dihydrotanshinone (DHTS) on Hepatocellular Carcinoma (HCC) Cells [4]
| Cell Line | Assay | Concentration Range | Observation |
| HCCLM3 | Cell Viability (CCK-8) | 1, 2, 4, 8, 16, 32 µM | Concentration-dependent inhibition of cell proliferation. |
| SMMC7721 | Cell Viability (CCK-8) | 1, 2, 4, 8, 16, 32 µM | Concentration-dependent inhibition of cell proliferation. |
| Hep3B | Cell Viability (CCK-8) | 1, 2, 4, 8, 16, 32 µM | Concentration-dependent inhibition of cell proliferation. |
| HepG2 | Cell Viability (CCK-8) | 5, 10, 20, 40, 80, 160 µM | Concentration-dependent inhibition of cell proliferation. |
| SMMC7721 | Western Blot | Not specified | Decrease in p-STAT3 expression in a concentration-dependent manner. |
| SMMC7721 | Immunofluorescence | Not specified | Decreased STAT3 nuclear translocation. |
Table 2: Effective Concentrations of Dihydroisotanshinone I (DT) on Prostate Cancer Cells [1]
| Cell Line | Assay | Concentration | Observation |
| DU145 | Western Blot | 10 µM | Inhibition of p-STAT3 protein expression. |
| PC-3 | Western Blot | 10 µM | Inhibition of p-STAT3 protein expression. |
| DU145 | Apoptosis Assay | 10 µM | Induction of partial apoptosis. |
| PC-3 | Apoptosis Assay | 10 µM | Induction of partial apoptosis. |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the effect of Dihydrotanshinone on hepatocellular carcinoma cell proliferation.[4]
Materials:
-
Dihydrotanshinone (DHTS)
-
Hepatocellular carcinoma cell lines (e.g., HCCLM3, SMMC7721, Hep3B, HepG2)
-
96-well microtiter plates
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of DHTS in complete medium at the desired concentrations (e.g., 1, 2, 4, 8, 16, 32 µM for HCCLM3, SMMC7721, Hep3B; and 5, 10, 20, 40, 80, 160 µM for HepG2).
-
Remove the medium from the wells and add 100 µL of the DHTS dilutions or vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 12, 24, 36 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-STAT3 (Tyr705)
This protocol provides a general method for detecting the phosphorylation status of STAT3.
Materials:
-
Dihydroisotanshinone I (DT) or Dihydrotanshinone (DHTS)
-
Cancer cell line with active STAT3 signaling (e.g., SMMC7721, DU145)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of DT or DHTS for the desired time (e.g., 24 hours).
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and GAPDH to ensure equal loading.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
Dihydroisotanshinone I (DT) or Dihydrotanshinone (DHTS)
-
HEK293T cells or a cancer cell line of interest
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of DT or DHTS.
-
If the cell line does not have constitutively active STAT3, stimulate the cells with a known STAT3 activator (e.g., IL-6) in the presence or absence of the inhibitor.
-
After the treatment period (e.g., 6-24 hours), lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Dihydroisotanshinone I/Dihydrotanshinone inhibits the JAK2/STAT3 signaling pathway.
Caption: Experimental workflow for investigating STAT3 signaling inhibition.
References
- 1. This compound CAS#: 260397-58-8 [m.chemicalbook.com]
- 2. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 3. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 260397-58-8 [m.chemicalbook.com]
- 7. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
Application Note and Protocol for Assessing the Anti-inflammatory Effects of Dihydroisotanshinone II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroisotanshinone II is a lipophilic compound derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1] Tanshinones, the major active components of Danshen, have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] The anti-inflammatory mechanisms of many tanshinones are attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[4][5][6] This document provides a detailed protocol for assessing the anti-inflammatory properties of this compound, using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as an in vitro model of inflammation.
Principle
This protocol outlines a series of experiments to evaluate the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory mediators and cytokines and its influence on key inflammatory signaling pathways in LPS-stimulated RAW 264.7 macrophages.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Mediators and Cytokines
| Treatment | Concentration | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| This compound | 1 µM | |||
| This compound | 5 µM | |||
| This compound | 10 µM | |||
| This compound | 25 µM |
Table 2: Effect of this compound on Gene Expression of Pro-inflammatory Enzymes
| Treatment | Concentration | iNOS mRNA (Fold Change) | COX-2 mRNA (Fold Change) |
| Control | - | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | ||
| This compound | 1 µM | ||
| This compound | 5 µM | ||
| This compound | 10 µM | ||
| This compound | 25 µM |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Treatment | Concentration | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK1/2/ERK1/2 Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio |
| Control | - | |||||
| LPS (1 µg/mL) | - | |||||
| This compound | 1 µM | |||||
| This compound | 5 µM | |||||
| This compound | 10 µM | |||||
| This compound | 25 µM |
Experimental Protocols
Cell Culture and Treatment
The RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation.
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of this compound before assessing its anti-inflammatory effects.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Measurement of Nitric Oxide (NO) Production
NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
-
Protocol (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines.
-
Protocol (Sandwich ELISA): [7][8][9][10][11]
-
Coat a 96-well plate with a capture antibody against TNF-α or IL-6 overnight.
-
Block the plate with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-HRP.
-
Incubate and wash, then add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
Quantitative Real-Time PCR (qPCR)
To measure the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13][14]
-
Protocol:
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
-
Western Blot Analysis
To assess the effect of this compound on the activation of NF-κB and MAPK signaling pathways.[15][16][17][18][19]
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Proposed signaling pathways modulated by this compound in LPS-stimulated macrophages.
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of the anti-inflammatory effects of this compound. The described protocols will enable researchers to determine its efficacy in mitigating inflammatory responses and to elucidate the underlying molecular mechanisms, thereby providing a basis for its potential development as a therapeutic agent for inflammatory diseases.
References
- 1. Tanshinones and diethyl blechnics with anti-inflammatory and anti-cancer activities from Salvia miltiorrhiza Bunge (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Oxidative Stress and Endothelial Dysfunction Using Tanshinone IIA for the Treatment of Tissue Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of TNF-α-induced NF-κB signaling pathway and anti-cancer therapeutic response of dihydrotanshinone I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. origene.com [origene.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. m.youtube.com [m.youtube.com]
Dihydroisotanshinone II: A Promising Tool for Angiogenesis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The search for novel compounds that can modulate angiogenesis is a key area of research in drug discovery. Dihydroisotanshinone II, a diterpenoid compound isolated from the medicinal plant Salvia miltiorrhiza, belongs to the tanshinone family, several of which have demonstrated potent anti-angiogenic properties. While specific data for this compound is still emerging, the well-documented anti-angiogenic effects of its structural analogs, such as Dihydrotanshinone I and Tanshinone IIA, make it a compelling candidate for investigation as an angiogenesis inhibitor.
These application notes provide a comprehensive overview of the potential anti-angiogenic effects of this compound, drawing upon the established activities of closely related tanshinones. Detailed protocols for key in vitro angiogenesis assays are provided to facilitate the study of this compound and other small molecules.
Mechanism of Action: Insights from Related Tanshinones
Studies on tanshinones, including Dihydrotanshinone I and Tanshinone IIA, suggest that their anti-angiogenic effects are mediated through the inhibition of key signaling pathways crucial for endothelial cell function. The primary pathways implicated are the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) pathway and the downstream Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[1][2]
VEGF is a potent pro-angiogenic factor that, upon binding to its receptor VEGFR2 on endothelial cells, triggers a signaling cascade that promotes cell proliferation, migration, and survival.[3][4] The PI3K/Akt/mTOR pathway is a central regulator of these cellular processes.[2][5] Tanshinones have been shown to downregulate the expression of VEGFR2 and inhibit the phosphorylation of key downstream effectors like Akt and mTOR, thereby attenuating the pro-angiogenic signals initiated by VEGF.[1][6]
Inhibitory Action of Tanshinones on Angiogenesis Signaling Pathways
Caption: this compound likely inhibits angiogenesis by targeting the VEGF/VEGFR2 and PI3K/Akt/mTOR pathways.
Quantitative Data Summary (Based on Related Tanshinones)
While specific quantitative data for this compound is not yet widely available, the following tables summarize the reported anti-angiogenic activities of the closely related compounds, Dihydrotanshinone I and Tanshinone IIA. These values can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vitro Anti-Angiogenic Activity of Dihydrotanshinone I
| Parameter | Cell Line | IC50 Value / Inhibition | Reference |
| Cytotoxicity | HUVEC | ~1.28 µg/mL | [7] |
| Microvessel Density (CAM Assay) | - | 61.1% inhibition at 0.2 µ g/egg | [7] |
Table 2: In Vitro Anti-Angiogenic Activity of Tanshinone IIA
| Assay | Cell Line | Concentration Range | Effect | Reference |
| Cell Migration | HUVEC | 1-20 µM | Concentration-dependent inhibition | [8] |
| Tube Formation | HUVEC | 1-20 µM | Concentration-dependent inhibition | [8] |
Experimental Protocols
The following are detailed protocols for standard in vitro assays to evaluate the anti-angiogenic potential of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Experimental Workflow for Tube Formation Assay
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle-only control.
-
Gently add 100 µL of the cell suspension containing the test compound or vehicle to each well of the solidified matrix-coated plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images of the tube networks at the desired time point.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Endothelial Cell Migration (Wound Healing) Assay
This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or scratch, mimicking the cell migration that occurs during angiogenesis.
Experimental Workflow for Wound Healing Assay
Caption: Workflow for the in vitro wound healing (scratch) assay.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well cell culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
This compound
-
Vehicle control
-
Inverted microscope with a camera and image analysis software
Protocol:
-
Seed HUVECs in 24-well plates and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Replace the PBS with fresh endothelial cell growth medium containing various concentrations of this compound or the vehicle control.
-
Capture images of the scratch in each well at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area for each treatment condition.
Western Blot Analysis of Angiogenesis-Related Proteins
This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the angiogenesis signaling pathways, such as VEGFR2, Akt, and mTOR.
Materials:
-
HUVECs
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of VEGFR2, Akt, mTOR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Seed HUVECs and grow them to near confluence.
-
Treat the cells with this compound or vehicle control for the desired time. In some experiments, cells may be stimulated with VEGF to activate the signaling pathways.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the cell lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound represents a promising small molecule for the investigation of angiogenesis. Based on the activities of its close analogs, it is hypothesized to inhibit endothelial cell migration and tube formation by targeting the VEGF/VEGFR2 and PI3K/Akt/mTOR signaling pathways. The detailed protocols provided herein offer a robust framework for researchers to systematically evaluate the anti-angiogenic potential of this compound and to elucidate its precise molecular mechanisms of action. Such studies will be invaluable for the development of novel anti-angiogenic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 3. Anti-angiogenic effect of tanshinone IIA involves inhibition of the VEGF/VEGFR2 pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Inhibits HIF-1α and VEGF Expression in Breast Cancer Cells via mTOR/p70S6K/RPS6/4E-BP1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the solubility of Dihydroisotanshinone II in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroisotanshinone II. The following information will help you address common challenges related to its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
This compound is a lipophilic compound, meaning it has poor solubility in water-based solutions like aqueous buffers. This is a common issue for many naturally derived compounds, including other tanshinones isolated from Salvia miltiorrhiza. To effectively use it in your experiments, you will likely need to employ solubility enhancement techniques.
Q2: What are the initial steps to try to dissolve this compound?
For initial attempts, you can try preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer.
-
Recommended Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are commonly used to dissolve tanshinones.
-
Procedure:
-
Dissolve this compound in 100% DMSO to make a high-concentration stock solution (e.g., 10-20 mM).
-
Serially dilute the DMSO stock solution into your desired aqueous buffer to the final working concentration.
-
Important: Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experimental system.
-
Q3: The compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?
This is a common problem when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are several troubleshooting strategies:
-
Decrease the Final Concentration: Your target concentration may be too high. Try a lower final concentration.
-
Use a Co-solvent: Incorporating a water-miscible co-solvent in your aqueous buffer can increase the solubility of this compound.
-
Adjust the pH: The solubility of similar tanshinones has been shown to be pH-dependent.
-
Utilize Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides detailed strategies to overcome the poor aqueous solubility of this compound.
Strategy 1: Co-solvent Systems
The addition of a co-solvent can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
Troubleshooting Steps:
-
Prepare a Co-solvent/Buffer Mixture: Prepare your desired aqueous buffer containing a specific percentage of the co-solvent (e.g., 10%, 20%, or 40% ethanol in phosphate-buffered saline (PBS)).
-
Dissolve this compound: Attempt to dissolve this compound directly in the co-solvent/buffer mixture. Alternatively, dissolve the compound in 100% of the co-solvent first and then dilute it with the buffer.
-
Observe for Precipitation: If precipitation occurs, try increasing the percentage of the co-solvent.
-
Consider Solvent Effects: Be mindful that high concentrations of co-solvents may impact your biological experiments. Always run appropriate vehicle controls.
Quantitative Data for a Related Tanshinone (Cryptotanshinone):
The following table demonstrates the effect of ethanol as a co-solvent on the solubility of cryptotanshinone, a structurally similar compound. This provides an estimate of the potential solubility increase you might observe with this compound.
| Solvent System | Solubility of Cryptotanshinone (mg/L) | Fold Increase (Approx.) |
| Water | 9.76 | 1x |
| 3.3% Ethanol in Water | ~15-30 | 1.5-3x |
Data adapted from a study on cryptotanshinone solubility.[1]
Strategy 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. For tanshinones, solubility tends to increase in more alkaline conditions.
Troubleshooting Steps:
-
Select a Buffer System: Choose a buffer system that allows you to adjust the pH to the desired range (e.g., phosphate or borate buffers).
-
Prepare Buffers at Different pH Values: Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 8.0, 9.0, 10.0).
-
Determine Solubility at Each pH: Use the shake-flask method (detailed in the Experimental Protocols section) to determine the solubility of this compound at each pH.
-
Assess Compound Stability: Be aware that extreme pH values can affect the stability of your compound. It is advisable to check for degradation at higher pH levels. Studies on the related compound cryptotanshinone have shown structural modifications above pH 11.[2]
Quantitative Data for a Related Tanshinone (Cryptotanshinone) in Alkaline Conditions:
| Solvent System | pH | Solubility of Cryptotanshinone (mg/L) | Fold Increase (Approx.) |
| Water | Neutral | 9.76 | 1x |
| 0.001 mol/L NaOH | 10.07 | ~10 | ~1x |
| 0.01 mol/L NaOH | 11.70 | Increased | - |
| 0.1 mol/L NaOH | 12.55 | Significantly Increased | - |
Data adapted from a study on cryptotanshinone solubility.[2]
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are effective solubilizing agents that form inclusion complexes with hydrophobic molecules.
Recommended Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Troubleshooting Steps:
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add this compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the Mixture: Shake the mixture at a constant temperature for 24-48 hours to allow for complex formation and equilibrium to be reached.
-
Determine the Solubilized Concentration: Centrifuge and filter the samples to remove undissolved compound, then quantify the concentration of this compound in the supernatant.
Quantitative Data for a Related Tanshinone (Tanshinone IIA):
A study on Tanshinone IIA demonstrated a significant increase in aqueous solubility upon complexation with HP-β-CD.
| Compound | Solubility in Water at 37°C | Fold Increase |
| Tanshinone IIA | Low | - |
| Tanshinone IIA / HP-β-CD Complex | 17 times greater | 17x |
Data adapted from a study on Tanshinone IIA solubility with cyclodextrin.[1][3]
Experimental Protocols
Shake-Flask Method for Determining Equilibrium Solubility
This is a standard method for accurately measuring the solubility of a compound in a given solvent.[4][5][6][7]
Materials:
-
This compound (solid)
-
Selected solvent (e.g., aqueous buffer, co-solvent mixture, cyclodextrin solution)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. Ensure there is undissolved solid material present.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the solubility of this compound.
Signaling Pathway Affected by Related Tanshinones
Dihydroisotanshinone I, a closely related compound, has been shown to inhibit the STAT3/CCL2 signaling pathway. Dihydrotanshinone has been shown to suppress the JAK2/STAT3 pathway.[8][9][10][11] This pathway is often implicated in inflammation and cancer progression.
References
- 1. Investigation of the improved effects of 2-hydroxypropyl-beta-cyclodextrin on solubility, dissolution rate, and intestinal absorptive profile of tanshinone IIA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 11. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroisotanshinone II stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dihydroisotanshinone II during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: Based on stability studies of related tanshinones, the primary factors influencing the stability of this compound are likely temperature, light, and pH. High temperatures and exposure to light can lead to degradation. The pH of the storage solution can also play a significant role in its stability.
Q2: What are the visual indicators of this compound degradation?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution, or the precipitation of the compound. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for accurately assessing stability.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container at low temperatures, protected from light. Studies on similar compounds suggest that storage at -40°C is optimal for preserving stability.[1][2][3][4] For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at -40°C and protected from light.
Q4: How can I monitor the stability of my this compound samples over time?
A4: The most reliable way to monitor stability is by using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from its degradation products and allow for quantification of its purity over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of bioactivity. | Degradation of this compound due to improper storage. | Verify the purity of your this compound stock using a suitable analytical method (e.g., HPLC). Prepare fresh solutions from a solid stock for future experiments. |
| Change in the physical appearance of the solid or solution (e.g., color change, precipitation). | Significant degradation of the compound. | Discard the sample and obtain a fresh batch of this compound. Review your storage procedures to ensure they align with the recommended conditions. |
| Inconsistent results between different batches of this compound. | Variability in the initial purity or different degradation rates due to slight variations in storage. | Perform a purity check on all new batches upon receipt. Implement a standardized long-term stability testing protocol for all stored batches. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
Objective: To evaluate the stability of this compound under defined long-term storage conditions.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Aliquot the solution into amber glass vials to protect from light.
-
-
Storage Conditions:
-
Time Points:
-
Analyze the samples at the following time points: 0, 1, 3, 6, and 12 months.
-
-
Analytical Method:
-
At each time point, analyze the samples in triplicate using a validated stability-indicating HPLC method.
-
The mobile phase and column conditions should be optimized to separate this compound from potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A sample is generally considered stable if the remaining concentration is >90%.
-
Protocol 2: Forced Degradation (Stress Testing) of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Analyze the stressed samples using LC-MS to identify and characterize the degradation products.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Data Presentation
Table 1: Long-Term Stability of this compound Solution (10 mM in DMSO)
| Storage Temperature | Time Point (Months) | Mean % Remaining (± SD) |
| -40°C | 0 | 100 |
| 1 | Data to be filled by user | |
| 3 | Data to be filled by user | |
| 6 | Data to be filled by user | |
| 12 | Data to be filled by user | |
| 4°C | 0 | 100 |
| 1 | Data to be filled by user | |
| 3 | Data to be filled by user | |
| 6 | Data to be filled by user | |
| 12 | Data to be filled by user | |
| Room Temperature | 0 | 100 |
| 1 | Data to be filled by user | |
| 3 | Data to be filled by user | |
| 6 | Data to be filled by user | |
| 12 | Data to be filled by user |
Table 2: Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 N HCl, 60°C | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| 0.1 N NaOH, 60°C | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| 3% H₂O₂, RT | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| 105°C (Solid) | Data to be filled by user | Data to be filled by user | Data to be filled by user |
| UV Light (254 nm) | Data to be filled by user | Data to be filled by user | Data to be filled by user |
Visualizations
Caption: Workflow for Long-Term Stability Testing.
Caption: Forced Degradation Experimental Workflow.
References
- 1. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dihydroisotanshinone II Off-Target Effects
Welcome to the technical support center for researchers utilizing Dihydroisotanshinone II in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: I am observing a phenotype that is inconsistent with the known targets of this compound. Could this be an off-target effect?
A1: Yes, unexpected or paradoxical cellular phenotypes are often indicators of off-target activities. While this compound is known to induce apoptosis and ferroptosis in cancer cells, its complete selectivity profile is not fully characterized. Effects observed at high concentrations that do not correlate with the dose-response of its intended targets are likely due to off-target interactions. It is crucial to validate that the observed phenotype is a direct result of on-target activity.
Q2: What are the known signaling pathways affected by Dihydroisotanshinone compounds that could contribute to off-target effects?
A2: Dihydroisotanshinone I, a closely related isomer, is known to modulate several signaling pathways which could be potential sources of off-target effects for this compound. These include the STAT3, p38 MAPK, and PI3K/Akt signaling pathways. Inhibition of these pathways can have widespread effects on cell proliferation, survival, and inflammation, which may not be directly linked to the primary therapeutic target.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on- and off-target effects is critical for data interpretation. Here are a few strategies:
-
Dose-Response Analysis: A hallmark of a specific on-target effect is a clear dose-dependent relationship. Off-target effects often appear at higher concentrations.
-
Use of Structurally Different Inhibitors: If available, using another inhibitor with a different chemical structure that targets the same primary protein can help confirm on-target effects. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If you can rescue the phenotype by overexpressing a downstream effector of your target pathway, this provides strong evidence for an on-target effect.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target in your experimental system.
Q4: What are the best practices for preparing and using this compound to minimize variability and potential artifacts?
A4: Proper handling of this compound is essential for reproducible results.
-
Solubility: this compound is a lipophilic compound. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Stability: For long-term experiments, consider the stability of the compound in your culture medium. It may be necessary to perform media changes with freshly prepared compound more frequently.
-
Concentration: Always perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common problems researchers may encounter when using this compound and provides actionable steps to troubleshoot them.
| Observed Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected Cell Toxicity/Death | Inhibition of essential kinases or other proteins required for cell survival. | 1. Perform a dose-response curve: Compare the IC50 for cell viability with the IC50 for on-target activity. A large discrepancy suggests off-target toxicity. 2. Conduct a kinome scan: Screen this compound against a broad panel of kinases to identify potential off-target interactions. 3. Rescue with downstream effectors: Attempt to rescue the toxic phenotype by manipulating pathways downstream of potential off-targets. |
| Inconsistent Results Across Different Cell Lines | Cell line-specific expression of off-target proteins. | 1. Characterize your cell lines: Use techniques like proteomics or transcriptomics to determine the expression levels of potential off-target kinases in each cell line. 2. Validate on-target engagement: Confirm that this compound is engaging its intended target in all cell lines using a target engagement assay. |
| Lack of Expected Phenotype Despite Target Inhibition | 1. Redundancy in signaling pathways: Another kinase or pathway may be compensating for the inhibition of the primary target. 2. Off-target effect masks the on-target phenotype: An off-target interaction could be counteracting the expected effect. | 1. Investigate compensatory pathways: Use pathway analysis tools or screen for the activation of related signaling pathways. 2. Employ a cleaner inhibitor: If available, use a more selective inhibitor for the primary target to see if the expected phenotype emerges. |
| Paradoxical Pathway Activation | Inhibition of a negative regulator in a signaling pathway, leading to the activation of a downstream effector. | 1. Map the signaling network: Carefully review the known interactions of your target and potential off-targets to identify any negative feedback loops or regulatory proteins that might be affected. 2. Measure the activity of upstream and downstream components: Use techniques like Western blotting to assess the phosphorylation status of key proteins in the pathway. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is used to quantify apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
3. Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of this compound on protein expression and phosphorylation.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against your target proteins (e.g., p-STAT3, total STAT3, p-p38, total p38, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
To aid in understanding the concepts discussed, the following diagrams illustrate key workflows and signaling pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: On-target versus potential off-target signaling effects.
Caption: A simplified workflow for identifying off-target kinases.
Optimizing Dihydroisotanshinone II Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dihydroisotanshinone II concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: Based on published data for related tanshinone compounds, a sensible starting range for this compound would be from 1 µM to 100 µM. For instance, Dihydroisotanshinone I has shown apoptotic effects in breast cancer cells at concentrations as low as 5 µM.[1] It is recommended to perform a dose-response experiment with serial dilutions across a broad range to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How long should I incubate the cells with this compound?
A2: Incubation times for cytotoxicity assays typically range from 24 to 72 hours.[2] A 48-hour incubation is often a good starting point. However, the optimal time can vary depending on the cell line's doubling time and the specific mechanism of action of the compound. Time-course experiments are recommended to determine the most appropriate incubation period.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is a lipophilic compound.[3] Therefore, it should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[4] It is crucial to ensure the final concentration of DMSO in the cell culture medium is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: Which cytotoxicity assay is most suitable for this compound?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and is suitable for screening natural products like this compound.[6][7] Other common assays include XTT, MTS, and LDH release assays. The choice of assay may depend on the specific research question and available laboratory equipment.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension is created before seeding. Gently pipette the cell suspension multiple times to ensure homogeneity. When plating, mix the cell suspension between seeding groups of wells.
-
-
Possible Cause: Pipetting errors during compound addition.
-
Solution: Use calibrated pipettes and ensure consistent technique. When adding the compound, avoid touching the sides of the wells.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
Issue 2: No cytotoxic effect observed even at high concentrations.
-
Possible Cause: Compound instability or degradation.
-
Solution: Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light.
-
-
Possible Cause: Cell line resistance.
-
Solution: The chosen cell line may be inherently resistant to this compound. Consider testing a panel of different cancer cell lines to identify a more sensitive model.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation period (e.g., from 24h to 48h or 72h) to allow more time for the compound to exert its effects.
-
Issue 3: "Bell-shaped" dose-response curve (higher viability at higher concentrations).
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the wells with the highest concentrations under a microscope for any signs of precipitation. If precipitation is observed, the effective concentration of the compound in solution is reduced. Consider using a lower concentration range or a different solvent system if possible.
-
-
Possible Cause: Colloidal aggregation of the compound.
-
Solution: Some compounds can form aggregates at high concentrations, which can interfere with the assay.[2] This can sometimes be mitigated by including a small amount of a non-ionic surfactant like Tween-20 in the assay medium, but this should be tested for its own cytotoxic effects first.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dihydroisotanshinone I and related tanshinones in various cancer cell lines, providing a reference for expected effective concentrations.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Dihydroisotanshinone I | MDA-MB-231 (Breast) | XTT | 48 | ~5-10 |
| Dihydroisotanshinone I | MCF-7 (Breast) | XTT | 48 | ~10 |
| Tanshinone IIA | HeLa (Cervical) | MTT | Not Specified | >25 |
| Tanshinone IIA | MCF-7 (Breast) | MTT | Not Specified | >25 |
| Cryptotanshinone | HeLa (Cervical) | MTT | Not Specified | >25 |
| Cryptotanshinone | MCF-7 (Breast) | MTT | Not Specified | >25 |
Note: Data for Dihydroisotanshinone I is derived from graphical representations in the source material[1]. Data for other tanshinones are from[8].
Experimental Protocols
Detailed MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[9] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[7]
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.[9]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for cytotoxicity assays.
Caption: Signaling pathways modulated by tanshinones.
References
- 1. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to reduce variability in Dihydroisotanshinone II experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results involving Dihydroisotanshinone II (DHII).
Section 1: Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, from compound handling to assay execution. This guide addresses specific issues in a question-and-answer format to help you identify and resolve potential sources of inconsistency.
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, XTT).
-
Question: Why are the IC50 values for this compound fluctuating between experiments?
-
Answer: Inconsistent IC50 values are a common issue and can be attributed to several factors:
-
Compound Stability: this compound, like other tanshinones, may be sensitive to light, temperature, and pH.[1][2] Degradation of the compound can lead to a decrease in its effective concentration, resulting in higher and more variable IC50 values.
-
Solubility Issues: Poor solubility of DHII in aqueous culture media can lead to precipitation, especially at higher concentrations. This reduces the actual concentration of the compound exposed to the cells.
-
Cell-Based Factors: Variations in cell passage number, seeding density, and metabolic activity of the cells can all impact the outcome of viability assays.[3]
-
Assay Protocol Deviations: Inconsistent incubation times, variations in reagent preparation, and improper washing steps can introduce significant variability.
-
Recommendations:
-
Compound Handling:
-
Prepare fresh dilutions of this compound for each experiment from a concentrated stock.
-
Protect all solutions containing DHII from light by using amber tubes and covering plates with foil.
-
Minimize the exposure of the compound to high temperatures.
-
-
Solubility:
-
Ensure complete dissolution of the compound in the initial solvent (e.g., DMSO) before further dilution in culture medium.
-
Visually inspect the final dilutions for any signs of precipitation.
-
-
Cell Culture:
-
Use cells within a consistent and low passage number range.
-
Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
-
Assay Protocol:
-
Strictly adhere to a validated and standardized protocol for your cell viability assay.
-
Ensure all reagents are properly prepared and within their expiration dates.
-
Issue 2: High background signal or artifacts in colorimetric/fluorometric assays.
-
Question: My negative controls (vehicle-treated cells) show high background absorbance/fluorescence. What could be the cause?
-
Answer: High background can be caused by the compound itself interacting with the assay reagents or by issues with the experimental setup.
-
Compound Interference: Some compounds can directly react with assay reagents, such as the reduction of MTT to formazan by the compound itself, leading to a false-positive signal.[4][5]
-
Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells and affect their metabolic activity, leading to altered assay readouts.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) in cell cultures can metabolize assay reagents and contribute to the signal.
-
Recommendations:
-
Run a Compound Interference Control: Incubate this compound with the assay reagents in a cell-free system to check for any direct reaction.
-
Optimize Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. Typically, the final DMSO concentration should be kept below 0.5%.
-
Regularly Screen for Mycoplasma: Implement routine mycoplasma testing for all cell lines used in your experiments.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of this compound in experimental settings.
1. How should I prepare and store a stock solution of this compound?
-
-
Solvent Selection: this compound is a lipophilic compound.[6] High-quality, anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-20 mM).[7][8]
-
Preparation: Allow the powdered compound and the solvent to reach room temperature before preparation to avoid condensation. Ensure the compound is completely dissolved by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term storage. When an aliquot is thawed, use it for the experiment and discard any remaining solution. Do not re-freeze.
-
2. What is the best way to dilute this compound for cell-based assays?
-
Answer: To minimize precipitation and ensure accurate final concentrations:
-
Perform serial dilutions of the DMSO stock solution in culture medium.
-
It is crucial to mix thoroughly after each dilution step.
-
Prepare the final dilutions immediately before adding them to the cells. Do not store diluted solutions in aqueous media for extended periods.
-
3. Are there known signaling pathways affected by this compound that I should be aware of?
-
Answer: Research on the precise mechanisms of this compound is ongoing. However, studies on the closely related Dihydroisotanshinone I have shown that it can induce apoptosis and ferroptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells. Researchers investigating DHII often examine pathways related to cell cycle regulation, apoptosis, and oxidative stress.
Section 3: Data Presentation and Experimental Protocols
Quantitative Data Summary
The following table summarizes key parameters for consideration when designing experiments with this compound. Note: Specific quantitative data for DHII is limited; therefore, data for related compounds and general best practices are included for guidance.
| Parameter | Recommendation / Guideline | Source / Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solubility for lipophilic compounds.[7][8] |
| Stock Solution Storage | -20°C or -80°C, protected from light, in single-use aliquots | Minimizes degradation from freeze-thaw cycles and light exposure. |
| Final Vehicle Concentration in Assay | < 0.5% DMSO | Higher concentrations can be cytotoxic and interfere with assays. |
| pH Stability | Likely more stable in acidic to neutral pH | Based on stability data for other natural compounds.[1][2] Avoid highly alkaline conditions. |
| Light Stability | Sensitive to light | Store in the dark and use light-blocking plates/tubes.[1][2] |
| Temperature Stability | Prone to degradation at elevated temperatures | Prepare fresh dilutions and avoid heating solutions.[1][2] |
Detailed Methodology: MTT Cell Viability Assay
This protocol provides a standardized method for assessing the effect of this compound on cell viability.
1. Cell Seeding:
- Harvest and count cells that are in the exponential growth phase.
- Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
- Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
- Prepare a series of dilutions of this compound in culture medium from a DMSO stock solution. Include a vehicle-only control (e.g., 0.1% DMSO).
- Remove the old medium from the cells and add the medium containing the different concentrations of DHII.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10-20 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
4. Solubilization of Formazan:
- Carefully remove the medium containing MTT.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
- Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Reading:
- Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
Section 4: Visualizations
Experimental Workflow for Cell Viability Assay
Caption: A step-by-step workflow for conducting a cell viability assay with this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical diagram for troubleshooting the root causes of inconsistent IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Bioavailability of Dihydroisotanshinone II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroisotanshinone II. Here, you will find detailed information and protocols to address challenges related to its poor bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: this compound, a lipophilic compound isolated from Salvia miltiorrhiza, demonstrates poor oral bioavailability primarily due to its low aqueous solubility and limited membrane permeability.[1] This leads to inefficient absorption from the gastrointestinal tract. Studies on similar tanshinones, like Tanshinone IIA, have shown an absolute bioavailability of less than 3.5% in rats.[1]
Q2: What are the common formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of this compound. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate and solubility.[2][3][4][5]
-
Nanoparticles: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to improved absorption.[6]
-
Liposomes: Encapsulating the drug in lipid-based vesicles can protect it from degradation and improve its transport across biological membranes.
Q3: How much improvement in bioavailability can be expected with these formulations?
A3: The extent of bioavailability enhancement depends on the specific formulation and animal model. For instance, a study on Tanshinone IIA lipid nanocapsules showed a 3.6-fold increase in the area under the curve (AUC) compared to a suspension in rats.[7] Another study on a standardized extract of Salvia miltiorrhiza formulated as a granule powder (a form of solid dispersion) showed a significant increase in the AUC of various tanshinones compared to a traditional decoction in healthy volunteers.[8][9]
Q4: What animal models are suitable for pharmacokinetic studies of this compound?
A4: Rodent models, particularly Sprague-Dawley or Wistar rats, are commonly used for pharmacokinetic studies of tanshinones.[10][11] These models are well-characterized and provide a good basis for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound and its formulations.
Q5: What analytical methods are used to quantify this compound in biological samples?
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of Dihydroisotanshinone I and other tanshinones in rat plasma.[10][12] HPLC with ultraviolet (UV) detection has also been used.[11]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of the pure compound. | Formulate this compound as a solid dispersion, nanoparticle, or liposome to enhance its solubility and dissolution rate. |
| Inadequate dosing vehicle. | For preclinical studies with the pure compound, use a vehicle that can solubilize it, such as a mixture of DMSO, polyethylene glycol, and saline. However, for bioavailability studies, it is crucial to compare with a simple aqueous suspension to demonstrate the enhancement from the formulation. |
| Rapid metabolism (first-pass effect). | Investigate the metabolic stability of this compound in liver microsomes. If metabolism is high, formulation strategies like nanoparticles can help protect the drug and potentially reduce first-pass metabolism. |
| P-glycoprotein (P-gp) efflux. | Co-administration with a P-gp inhibitor in in-vitro Caco-2 cell permeability assays can determine if efflux is a significant barrier. Some formulation excipients may also have P-gp inhibitory effects. |
Issue 2: Difficulty in Preparing Stable and Reproducible Formulations
| Potential Cause | Troubleshooting Step |
| Drug recrystallization in solid dispersions. | Ensure complete amorphization of the drug in the carrier by using techniques like spray drying or freeze drying.[13] Characterize the solid dispersion using DSC and XRD to confirm the absence of crystallinity. The choice of polymer and drug-to-carrier ratio is critical for stability. |
| Particle aggregation in nanoparticle suspensions. | Optimize the concentration and type of stabilizer (e.g., surfactants, polymers).[14] Measure the zeta potential to assess the stability of the nanoparticle suspension; a value further from zero (positive or negative) generally indicates better stability. |
| Low encapsulation efficiency in liposomes. | Optimize the drug-to-lipid ratio and the preparation method (e.g., thin-film hydration followed by extrusion).[15][16][17] Ensure the hydration temperature is above the phase transition temperature of the lipids used. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on tanshinones, which can serve as a reference for this compound due to their structural similarity.
Table 1: Pharmacokinetic Parameters of Dihydroisotanshinone I and other Tanshinones after Oral Administration of a Standardized Salvia miltiorrhiza Extract to Rats
(Data adapted from a study on a standardized fraction of Salvia miltiorrhiza, PF2401-SF)[10]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Dihydroisotanshinone I | 100 | 15.6 ± 4.5 | 0.5 ± 0.2 | 45.3 ± 12.1 |
| Tanshinone I | 100 | 22.1 ± 6.8 | 0.6 ± 0.3 | 68.7 ± 18.9 |
| Tanshinone IIA | 100 | 35.4 ± 9.2 | 0.5 ± 0.2 | 102.5 ± 25.6 |
| Cryptotanshinone | 100 | 48.7 ± 11.3 | 0.6 ± 0.3 | 145.8 ± 33.4 |
Table 2: Comparison of Pharmacokinetic Parameters of Tanshinone IIA in Different Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability |
| Suspension | 50 | 58.7 ± 12.4 | 4.0 ± 0.5 | 432.6 ± 98.7 | 1.0 |
| Lipid Nanocapsules[7] | 50 | 185.3 ± 45.6 | 2.5 ± 0.5 | 1557.4 ± 321.5 | 3.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Poloxamer 188, or PEG 6000) in a common solvent such as a mixture of ethanol and dichloromethane.[18] A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (using DSC and XRD).
Protocol 2: Preparation of this compound Nanoparticles by High-Pressure Homogenization
-
Preparation of Phases:
-
Oil Phase: Dissolve this compound and a lipid (e.g., lecithin) in a suitable organic solvent.
-
Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in purified water.
-
-
Emulsification: Add the oil phase to the aqueous phase under high-speed stirring to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.[19] This can be done using either a hot or cold homogenization process.[20][21]
-
Solvent Removal: If an organic solvent was used, remove it by evaporation under reduced pressure.
-
Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g) with cannulated jugular veins for ease of blood sampling.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Drug Administration: Administer the this compound formulation (e.g., solid dispersion suspended in water) orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[11]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Analysis:
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Visualizations
Signaling Pathways
Dihydroisotanshinone I, a close analog of this compound, has been shown to induce apoptosis and ferroptosis in cancer cells through various signaling pathways. Understanding these pathways can provide insights into the mechanism of action of this compound.
Experimental Workflow
References
- 1. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sct.ageditor.ar [sct.ageditor.ar]
- 4. japsonline.com [japsonline.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of tanshinone I, dihydrotanshinone I, tanshinone IIA and cryptotanshinone in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study of a standardized fraction of Salvia miltiorrhiza, PF2401-SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. Simultaneous Determination of Seven Bioactive Constituents from Salvia miltiorrhiza in Rat Plasma by HPLC-MS/MS: Application to a Comparative Pharmacokinetic Study [mdpi.com]
- 13. research.mpu.edu.mo [research.mpu.edu.mo]
- 14. preprints.org [preprints.org]
- 15. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 16. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 17. protocols.io [protocols.io]
- 18. japsonline.com [japsonline.com]
- 19. SOP for High-Pressure Homogenization for Nanoparticle Production – SOP Guide for Pharma [pharmasop.in]
- 20. 3 Benefits of High Pressure Homogenization for Nanoparticles [pion-inc.com]
- 21. ajpsonline.com [ajpsonline.com]
Dihydroisotanshinone II quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Dihydroisotanshinone II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
A1: this compound is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen).[1] It is investigated for various pharmacological activities, including anticancer properties.[2][3][4][5] Rigorous quality control is essential to ensure the identity, purity, and potency of this compound used in research and drug development, as impurities can affect its biological activity and introduce safety risks.
Q2: What are the common methods for assessing the purity of this compound?
A2: The most common methods for purity assessment of this compound and other tanshinones are High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] Thin-Layer Chromatography (TLC) is also used for qualitative analysis and preliminary purity checks.[9]
Q3: What are potential impurities in this compound preparations?
A3: Impurities in this compound can be categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These can arise from the manufacturing or isolation process and may include other related tanshinones (e.g., Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA), residual solvents, and reagents.[10]
-
Degradation Products: These can form during storage due to exposure to light, heat, or humidity. The specific degradation products of this compound are not extensively documented in publicly available literature, but they are likely to be oxidation products.
Q4: How should this compound be stored to ensure its stability?
A4: this compound should be stored in a well-closed container, protected from light, and kept at a controlled room temperature or refrigerated (as specified by the supplier) to minimize degradation.[11][12] For long-term storage, it is advisable to store it under inert gas (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column degradation. 2. Interaction of the analyte with active sites on the silica packing. 3. Inappropriate mobile phase pH. | 1. Replace the column. 2. Use a column with end-capping; add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step in the injection sequence. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column. |
| Poor Resolution Between this compound and Other Tanshinones | 1. Non-optimal mobile phase composition. 2. Inadequate column chemistry. | 1. Optimize the gradient or isocratic mobile phase composition (e.g., adjust the ratio of organic solvent to water). 2. Try a different column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
General Experimental Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield During Extraction from Salvia miltiorrhiza | 1. Inefficient extraction solvent. 2. Incomplete extraction. | 1. Use a less polar solvent like ethyl acetate or a mixture of chloroform and methanol for better extraction of lipophilic tanshinones. 2. Increase extraction time or use methods like sonication or soxhlet extraction. |
| Inconsistent Biological Activity in Cell-Based Assays | 1. Variation in the purity of this compound batches. 2. Degradation of the compound in the assay medium. | 1. Always use a well-characterized reference standard and assess the purity of each new batch by HPLC. 2. Prepare fresh stock solutions and protect them from light. Check for potential interactions with the cell culture medium components. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or acetic acid) is commonly used.[8]
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Thin-Layer Chromatography (TLC) for Qualitative Analysis
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v).
-
Sample Preparation: Dissolve the this compound sample in a small amount of chloroform or ethyl acetate.
-
Procedure:
-
Spot the sample solution onto the TLC plate.
-
Develop the plate in a saturated chromatography chamber with the mobile phase.
-
After the solvent front has reached the desired height, remove the plate and let it dry.
-
Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
-
Analysis: Compare the Rf value of the main spot with that of a reference standard. The presence of additional spots indicates impurities.
Signaling Pathways and Experimental Workflows
Dihydroisotanshinone I Induced Apoptosis via p38 MAPK Pathway
Dihydroisotanshinone I has been shown to induce apoptosis in cancer cells through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[6] This process involves the generation of reactive oxygen species (ROS), which in turn activates p38 MAPK, leading to the activation of downstream caspases and ultimately, apoptosis.
Caption: Dihydroisotanshinone I induced apoptosis pathway.
Dihydroisotanshinone I Induced Ferroptosis via GPX4 Inhibition
Dihydroisotanshinone I can also induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This is achieved by inhibiting the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[2][4][5]
References
- 1. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Ferroptosis regulates key signaling pathways in gastrointestinal tumors: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Impurities & Degradants - Identification Characterization Assessment [biotherapeuticsanalyticalsummit.com]
- 12. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
Minimizing degradation of Dihydroisotanshinone II during sample preparation
A Note on Nomenclature: The compound referred to as "Dihydroisotanshinone II" in the query is not a standard recognized chemical name. Based on available scientific literature, it is highly probable that the intended compound is Dihydroisotanshinone I (DITS I) , a prominent bioactive constituent of Salvia miltiorrhiza (Danshen). This document will proceed under the assumption that the user is inquiring about Dihydroisotanshinone I.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the handling and preparation of Dihydroisotanshinone I samples.
Question 1: My DITS I sample solution changed color after a short period on the lab bench. What is happening?
Answer: Dihydroisotanshinone I, like other tanshinones, is susceptible to degradation when exposed to light and ambient temperatures. The color change is likely an indication of chemical degradation. To prevent this, always work with DITS I solutions in a shaded environment or use amber-colored vials. For short-term storage during an experiment, keep the solution on ice and protected from direct light.
Question 2: I am seeing variable results in my cell-based assays with DITS I. Could sample degradation be the cause?
Answer: Yes, inconsistent results are a common consequence of sample degradation. The degradation products of DITS I may have different biological activities or be inactive, leading to variability in your experimental outcomes. It is crucial to prepare fresh solutions of DITS I for each experiment. If you must prepare stock solutions in advance, they should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles and are generally stable for up to two weeks under these conditions.[1]
Question 3: What is the best solvent to dissolve DITS I for my experiments?
Answer: Dihydroisotanshinone I is a lipophilic compound. For analytical purposes and most in vitro assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent. Ethanol can also be used. When preparing solutions for cell culture, ensure the final concentration of the organic solvent in the medium is low enough (typically <0.5%) to not affect the cells.
Question 4: I am extracting DITS I from Salvia miltiorrhiza. What precautions should I take to minimize degradation during extraction?
Answer: Heat is a significant factor in the degradation of tanshinones. Therefore, it is advisable to use extraction methods that avoid high temperatures. Maceration or ultrasonic-assisted extraction at room temperature are preferable to heat-reflux extraction. Additionally, the entire extraction process should be carried out with protection from light.
Question 5: How should I store the solid (powder) form of Dihydroisotanshinone I?
Answer: Solid DITS I should be stored in a tightly sealed container to protect it from air and moisture.[1] For long-term storage, it is recommended to keep it in a refrigerator or freezer.[1] Always allow the container to warm to room temperature before opening to prevent condensation from forming on the compound.
Summary of Stability and Storage Conditions for Dihydroisotanshinone I
| Condition | Recommendation | Rationale |
| Light Exposure | Minimize exposure to natural and artificial light. Use amber vials or wrap containers in aluminum foil. | Tanshinones are known to be light-sensitive, and exposure can lead to photodegradation. |
| Temperature | Solid Form (Long-term): Store at -20°C or below.Solution (Stock): Store in aliquots at -20°C for up to two weeks.[1]Solution (Working): Prepare fresh for each experiment. If temporary storage is needed, keep on ice. | Higher temperatures accelerate the rate of chemical degradation. Repeated freeze-thaw cycles can also degrade the compound. |
| pH | While specific data for DITS I is limited, it is advisable to maintain a neutral to slightly acidic pH for solutions, as extreme pH values can promote the degradation of similar natural compounds. | To minimize the risk of hydrolysis or other pH-dependent degradation reactions. |
| Oxygen Exposure | Store in tightly sealed containers. For long-term storage of solid compound, consider flushing the container with an inert gas like nitrogen or argon. | To prevent potential oxidative degradation. |
| Solvent | Use high-purity solvents such as DMSO or ethanol. | Impurities in solvents can potentially react with and degrade DITS I. |
Experimental Protocols
Protocol 1: Preparation of Dihydroisotanshinone I Stock Solution
-
Materials:
-
Dihydroisotanshinone I (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance and micropipettes
-
-
Procedure:
-
Allow the container of solid DITS I to equilibrate to room temperature before opening.
-
Weigh the desired amount of DITS I powder using an analytical balance in a subdued light environment.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the DITS I is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C for no longer than two weeks.[1]
-
Protocol 2: Quantification of Dihydroisotanshinone I by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient might be:
-
0-20 min: 60-80% Methanol
-
20-30 min: 80-90% Methanol
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of DITS I of known concentrations in the mobile phase or a compatible solvent (e.g., methanol).
-
Sample Preparation: Dilute the sample containing DITS I with the mobile phase to a concentration that falls within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the DITS I standards against their concentration. Determine the concentration of DITS I in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Dihydroisotanshinone I (DITS I) Sample Preparation Workflow
Caption: Workflow for DITS I sample preparation.
Signaling Pathway Inhibited by Dihydroisotanshinone I
Caption: DITS I signaling pathway inhibition.
References
Dihydroisotanshinone II resistance mechanisms in cancer cell lines
Welcome to the technical support center for researchers working with Dihydroisotanshinone II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with cancer cell lines.
Disclaimer: Research specifically detailing resistance mechanisms to this compound is limited. The following information is substantially based on studies of the closely related compound, Dihydroisotanshinone I, and other tanshinones like Tanshinone IIA. The mechanisms are anticipated to be similar due to structural and functional homologies within the tanshinone family.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A1: Resistance to tanshinones, including likely this compound, can be multifactorial. The primary suspected mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Evasion of Apoptosis: Cancer cells can develop resistance by altering the expression of pro-apoptotic and anti-apoptotic proteins. This may involve the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation or inactivation of pro-apoptotic proteins and caspases.[2][3]
-
Alterations in Signaling Pathways: Constitutive activation of pro-survival signaling pathways can counteract the cytotoxic effects of this compound. Key pathways implicated in resistance to tanshinones include the PI3K/Akt/mTOR and JAK/STAT3 pathways.[4][5][6]
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: You can assess the expression and function of ABC transporters using the following methods:
-
Western Blotting: This technique allows you to quantify the protein levels of specific ABC transporters (e.g., P-gp, BCRP, MRP1) in your sensitive and resistant cell lines.
-
qRT-PCR: To determine if the overexpression is due to increased transcription, you can measure the mRNA levels of the corresponding ABC transporter genes.
-
Efflux Assays: Functional assays using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) can demonstrate whether the transporter is actively pumping substances out of the cell. A reduced accumulation of the fluorescent substrate in resistant cells compared to sensitive cells would indicate increased efflux activity.
Q3: What is the role of the PI3K/Akt/mTOR pathway in resistance to this compound?
A3: The PI3K/Akt/mTOR pathway is a critical survival pathway that is often hyperactivated in cancer.[7] Activation of this pathway can promote cell proliferation, growth, and survival, thereby counteracting the apoptotic effects of this compound. Dihydroisotanshinone I has been shown to inhibit the PI3K/Akt pathway in ovarian cancer cells.[5] Therefore, cancer cells with constitutive activation of this pathway may exhibit inherent or acquired resistance to this compound.
Q4: How does the STAT3 signaling pathway contribute to resistance?
A4: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[8] Dihydroisotanshinone I has been shown to inhibit the STAT3 signaling pathway.[4] In resistant cells, persistent activation of STAT3 can override the inhibitory effects of this compound, leading to treatment failure.
Troubleshooting Guides
Problem: Observed IC50 value for this compound is significantly higher than expected in my cell line.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Culture a fresh batch of cells from a frozen stock to rule out acquired resistance in continuous culture. 2. Perform a dose-response curve and compare with published data for the same cell line, if available. 3. Investigate the potential resistance mechanisms outlined in the FAQs. |
| Experimental Error | 1. Verify the concentration and purity of your this compound stock solution. 2. Ensure accurate cell seeding density and uniform cell distribution in your assay plates. 3. Check the incubation time and conditions of your viability assay (e.g., MTT, XTT). |
| Cell Line Specific Factors | Some cell lines may have intrinsic resistance. Consider testing a panel of different cancer cell lines to identify more sensitive models. |
Problem: this compound fails to induce apoptosis in my target cells.
| Possible Cause | Troubleshooting Steps |
| Apoptosis Evasion | 1. Assess the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) by Western blotting in treated vs. untreated cells. 2. Consider co-treatment with a known apoptosis sensitizer or an inhibitor of anti-apoptotic proteins. |
| Sub-optimal Concentration or Treatment Duration | 1. Perform a time-course experiment to determine the optimal duration of treatment. 2. Increase the concentration of this compound in a dose-dependent manner. |
| Activation of Pro-survival Pathways | Investigate the activation status of the PI3K/Akt and STAT3 pathways in your cell line. If these pathways are highly active, consider co-treatment with specific inhibitors of these pathways. |
Quantitative Data
Table 1: Reported IC50 Values for Dihydroisotanshinone I and Related Tanshinones in Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dihydroisotanshinone I | MCF-7 | Breast Cancer (ER+) | ~5-10 | [9] |
| Dihydroisotanshinone I | MDA-MB-231 | Breast Cancer (ER-) | ~5-10 | [9] |
| Dihydroisotanshinone I | HCT 116 | Colon Cancer | Not specified | [10] |
| Dihydroisotanshinone I | HT-29 | Colon Cancer | Not specified | [10] |
| Tanshinone IIA | MCF-7 | Breast Cancer (ER+) | 0.25 µg/ml | [11] |
| Tanshinone IIA | MDA-MB-231 | Breast Cancer (ER-) | 0.25 µg/ml | [11] |
| Cryptotanshinone | HeLa | Cervical Cancer | >25 | |
| Cryptotanshinone | MCF-7 | Breast Cancer | >25 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for ABC Transporter Expression
This protocol is for detecting the protein expression levels of ABC transporters.
Materials:
-
Sensitive and resistant cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-P-gp, anti-BCRP, anti-MRP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system. Quantify the band intensity and normalize to a loading control like β-actin.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Key resistance pathways to this compound in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. TanshinoneIIA enhances the chemosensitivity of breast cancer cells to doxorubicin through down-regulating the expression of MDR-related ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 3. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cell culture contamination issues when using Dihydroisotanshinone II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dihydroisotanshinone II in cell culture experiments.
Troubleshooting Guide: Contamination and Other Common Issues
This guide addresses potential issues that may arise during cell culture experiments involving this compound, from microbial contamination to challenges related to the compound's physicochemical properties.
Issue 1: Sudden Change in Culture Medium Appearance (e.g., Cloudiness, Color Change)
Possible Cause 1: Microbial Contamination
Microbial contamination is a frequent issue in cell culture laboratories.[1][2] Bacteria, yeast, and fungi can be introduced through various sources, including personnel, reagents, and lab equipment.[3][4]
Identification:
-
Bacteria: The culture medium may appear uniformly cloudy or turbid.[1][5] A rapid drop in pH, indicated by the medium turning yellow (if using phenol red), is a common sign.[5][6] Under a microscope, you may see small, motile particles between your cells.[4]
-
Yeast: The medium may become cloudy, and the pH can become acidic over time.[6] Microscopically, yeast appears as individual, round, or oval budding particles.[6]
-
Fungi (Mold): Fungal contamination often appears as filamentous structures or fuzzy growth in the culture.[1][6] Initially, the medium's pH may not change, but it can become cloudy or show visible clumps.[6]
Solution:
-
Immediately isolate the contaminated culture to prevent cross-contamination.[1]
-
Discard the contaminated flasks and media.
-
Thoroughly disinfect the biosafety cabinet, incubator, and any equipment used.[6]
-
Review aseptic techniques with all laboratory personnel.[2]
-
If the cell line is irreplaceable, consider treatment with appropriate antibiotics or antimycotics after performing a dose-response test to check for cellular toxicity.[1]
Possible Cause 2: this compound Precipitation
This compound, like other tanshinones, is a lipophilic compound with poor water solubility.[7] It is often dissolved in an organic solvent like DMSO to create a stock solution. When this stock is diluted into the aqueous cell culture medium, the compound can precipitate if its final concentration exceeds its solubility limit, which can be mistaken for microbial growth.[7]
Identification:
-
Precipitation may appear as a fine, crystalline, or amorphous solid in the culture medium.
-
Unlike bacterial contamination, the "cloudiness" from precipitation will not be uniform and may settle at the bottom of the flask.
-
Under the microscope, the precipitate will appear as non-motile, often needle-like or irregular-shaped crystals, distinct from microbial organisms.
Solution:
-
Preparation of Working Solution: When diluting the DMSO stock solution, add it to pre-warmed cell culture medium while gently vortexing to aid dissolution.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to minimize both solvent toxicity and precipitation.[7]
-
Solubility Enhancement: If precipitation persists, consider using a lower concentration of this compound or exploring the use of solubility enhancers, though their effects on the experiment must be validated.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to reach the desired final concentration, rather than a single large dilution.[7]
Issue 2: Reduced or Inconsistent Biological Activity in Longer-Term Experiments
Possible Cause: Degradation of this compound
Tanshinones can be unstable in aqueous solutions, with their stability influenced by factors like temperature, pH, and light exposure.[7] In long-term experiments (e.g., several days), the compound may degrade in the cell culture medium at 37°C, leading to a decrease in its effective concentration and, consequently, its biological activity.[7]
Solution:
-
Fresh Media Changes: For long-term experiments, replace the culture medium with freshly prepared medium containing this compound every 24-48 hours.
-
Use of Antioxidants: As a phenolic compound, this compound is susceptible to oxidation.[7] The inclusion of antioxidants like ascorbic acid or Trolox in the culture medium could potentially mitigate degradation, but their compatibility with the experimental model must be confirmed.[7]
-
Light Protection: Protect the stock solution and culture medium containing this compound from light as much as possible. Store stock solutions in amber-colored tubes.[7]
Frequently Asked Questions (FAQs)
Q1: My cells are growing slower than usual after adding this compound. Is this a sign of contamination?
A1: Not necessarily. Dihydroisotanshinone I, a related compound, has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.[8][9] It can induce apoptosis (programmed cell death) and cell cycle arrest.[8][9][10] Therefore, a reduction in cell growth rate is an expected biological effect of the compound. However, it is still crucial to rule out contamination by regularly examining the culture for signs of microbial growth as described in the troubleshooting guide.
Q2: I observed a change in my cell morphology after treatment with this compound. What could be the cause?
A2: Changes in cell morphology are often associated with the biological activity of a compound. Dihydroisotanshinone I has been observed to induce apoptosis in head and neck squamous carcinoma cells.[11] Apoptotic cells can exhibit characteristics such as cell shrinkage, membrane blebbing, and detachment from the culture surface. These morphological changes are likely a result of the compound's mechanism of action.
Q3: How can I differentiate between chemical contamination from my reagents and microbial contamination?
A3: Chemical contamination can arise from impurities in media, serum, water, or residues from detergents and plasticware.[1][6] Unlike microbial contamination, chemical contamination will not show any signs of growing organisms under the microscope. Its effects are typically cytotoxic, leading to a sudden decrease in cell viability without the characteristic signs of infection like turbidity or pH changes. To prevent chemical contamination, always use high-quality, trusted reagents and sterile, disposable plasticware.[4]
Q4: What is mycoplasma contamination, and how can I detect it?
A4: Mycoplasma is a type of bacteria that lacks a cell wall, making it undetectable by standard light microscopy.[4] It often does not cause the typical signs of bacterial contamination like turbidity or a rapid pH change.[4] However, it can significantly affect cell metabolism, growth, and gene expression, compromising experimental results.[4] Routine testing for mycoplasma using methods like PCR, DNA staining (e.g., DAPI or Hoechst), or ELISA is highly recommended.[5]
Data Summary Table
| Parameter | Recommendation/Observation | Source(s) |
| This compound Solubility | Poor in aqueous solutions; typically dissolved in DMSO. | [7] |
| Recommended Final DMSO Concentration | < 0.5% in cell culture medium. | [7] |
| Stability in Culture | Can degrade at 37°C over time; susceptible to oxidation. | [7] |
| Biological Activity | Can inhibit cell proliferation and induce apoptosis. | [8][11] |
| Common Microbial Contaminants | Bacteria, Yeast, Fungi (Mold), Mycoplasma. | [1][4][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a concentrated stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Before each experiment, thaw a single aliquot at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Add the compound to the medium while gently vortexing.
-
Use the freshly prepared working solutions immediately.
Protocol 2: Routine Contamination Check
-
Visual Inspection: Daily, inspect the culture flasks for any signs of turbidity, color change, or visible fungal growth.
-
Microscopic Examination: At each passage, examine the cells under a phase-contrast microscope. Look for any small, motile particles (bacteria) or budding yeast cells between your cultured cells. Check for any crystalline precipitate if you are using this compound.
-
Mycoplasma Testing: Perform routine mycoplasma testing (e.g., monthly) on all cell lines in use, especially before starting critical experiments.
Diagrams
Caption: Troubleshooting workflow for suspected cell culture contamination.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. corning.com [corning.com]
- 4. Cell contamination | Proteintech Group [ptglab.com]
- 5. goldbio.com [goldbio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 9. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 11. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydroisotanshinone II vs. Tanshinone IIA in Breast Cancer Cells: A Comparative Guide
A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on Dihydroisotanshinone II and Tanshinone IIA concerning their effects on breast cancer cells. While Tanshinone IIA has been extensively studied as a potential therapeutic agent against breast cancer, there is a notable absence of published experimental data on the specific actions of this compound in this context. Therefore, a direct, data-driven comparison is not currently feasible.
This guide will provide a detailed overview of the well-documented effects of Tanshinone IIA on breast cancer cells, including its impact on cell viability, apoptosis, and associated signaling pathways. Additionally, to offer some perspective on a structurally related compound, the activities of Dihydroisotanshinone I will be briefly mentioned, with the explicit clarification that it is a distinct molecule from this compound.
Tanshinone IIA: A Potent Inducer of Apoptosis in Breast Cancer Cells
Tanshinone IIA, a major lipophilic compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has demonstrated significant anti-cancer properties in numerous preclinical studies.[1][2][3] Its efficacy has been evaluated in various breast cancer cell lines, including estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231, BT-20) models.[2][4][5]
Cytotoxicity and Inhibition of Proliferation
Tanshinone IIA exhibits a dose- and time-dependent inhibitory effect on the growth of breast cancer cells.[4][5] The half-maximal inhibitory concentration (IC50) for MCF-7 cells has been reported to be approximately 0.25 µg/mL.[2][4] This cytotoxic effect is attributed to its ability to induce cell cycle arrest and apoptosis.[2][6]
Table 1: Cytotoxicity of Tanshinone IIA in Breast Cancer Cell Lines
| Cell Line | IC50 Value | Reference |
| MCF-7 | 0.25 µg/mL | [2][4] |
| MDA-MB-231 | 0.25 µg/mL | [4] |
Induction of Apoptosis
A primary mechanism of Tanshinone IIA's anti-cancer activity is the induction of programmed cell death, or apoptosis.[2][6] Studies have shown that treatment with Tanshinone IIA leads to a significant increase in the apoptotic cell population in both ER-positive and ER-negative breast cancer cells.[4]
The pro-apoptotic effects of Tanshinone IIA are mediated through the modulation of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-3 and caspase-9, which are executioners of apoptosis.[7][8]
Table 2: Effect of Tanshinone IIA on Apoptosis-Related Proteins in Breast Cancer Cells
| Protein | Effect | Cell Line(s) | Reference |
| Bax | Upregulation | MDA-MB-231 | [5] |
| Bcl-2 | Downregulation | MCF-7, MDA-MB-231 | [4] |
| Bcl-xL | Downregulation | BT-20 | [5] |
| Cleaved Caspase-3 | Upregulation | MDA-MB-231 | [5] |
| Cleaved Caspase-9 | Upregulation | Not specified | [8] |
| p53 | Upregulation | MCF-7, MDA-MB-231 | [4] |
Impact on Signaling Pathways
Tanshinone IIA has been shown to influence multiple signaling pathways that are crucial for the survival and proliferation of cancer cells. Key pathways affected include:
-
PI3K/Akt Signaling Pathway: Tanshinone IIA can inhibit the PI3K/Akt pathway, a critical survival pathway that is often hyperactivated in breast cancer.[7]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of Tanshinone IIA. Specifically, it can increase the phosphorylation of p38 and decrease the phosphorylation of ERK in BT-20 cells.[5]
-
NF-κB Signaling Pathway: Tanshinone IIA has been found to decrease the expression of NF-κBp65 in MDA-MB-231 xenograft models, indicating an inhibitory effect on this pro-survival signaling pathway.[5]
-
ER Stress Pathway: In BT-20 breast cancer cells, Tanshinone IIA can induce apoptosis by activating endoplasmic reticulum (ER) stress, leading to the upregulation of caspase-12 and GADD153.[5][7]
Below is a diagram illustrating the proposed signaling pathways affected by Tanshinone IIA in breast cancer cells.
Caption: Signaling pathways modulated by Tanshinone IIA in breast cancer cells.
Dihydroisotanshinone I: A Structurally Related Tanshinone
While no data is available for this compound, studies on Dihydroisotanshinone I have shown that it also possesses anti-cancer properties in breast cancer cells. It is crucial to reiterate that Dihydroisotanshinone I and this compound are different chemical compounds.
Dihydroisotanshinone I has been reported to inhibit the proliferation of both MCF-7 and MDA-MB-231 breast cancer cells.[9] Similar to Tanshinone IIA, it induces apoptosis, which is associated with the activation of caspases and the release of cytochrome c.[7] One study indicated that Dihydroisotanshinone I had a stronger inhibitory effect on MCF-7 and MDA-MB-231 cells compared to Tanshinone I and Cryptotanshinone at the same concentration.[7]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of tanshinones' effects on breast cancer cells.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tanshinone IIA) and a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis, total syntheses, and antitumor activity of tanshinones and their analogs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydroisotanshinone I and Dihydroisotanshinone II: A Tale of a Well-Studied Compound and its Elusive Counterpart
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two natural compounds, Dihydroisotanshinone I and Dihydroisotanshinone II. Both are diterpenoids isolated from the roots of Salvia miltiorrhiza, a plant widely used in traditional medicine. However, a comprehensive review of the scientific literature reveals a significant disparity in the available research. While Dihydroisotanshinone I has been the subject of numerous studies elucidating its biological activities and mechanisms of action, this compound remains largely uncharacterized.
This guide will present the extensive experimental data available for Dihydroisotanshinone I, covering its anti-cancer and anti-inflammatory properties, and detail the methodologies behind these findings. In contrast, the section on this compound will highlight the current knowledge gap, as there is a notable absence of published studies on its biological effects.
Dihydroisotanshinone I: A Multifaceted Anti-Cancer Agent
Dihydroisotanshinone I has demonstrated significant potential as an anti-cancer agent across a variety of cancer types, including breast, prostate, head and neck, and lung cancer.[1][2][3][4] Its therapeutic effects are attributed to its ability to induce programmed cell death, specifically apoptosis and ferroptosis, and to modulate key signaling pathways involved in cancer progression.[1][3][4]
Quantitative Analysis of Biological Activities
| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Result | Reference |
| MCF-7 | Breast Cancer | XTT Assay | Cell Viability | 10 µM | Significant inhibition | [3] |
| MDA-MB-231 | Breast Cancer | XTT Assay | Cell Viability | 10 µM | Significant inhibition | [3] |
| DU145 | Prostate Cancer | Transwell Migration Assay | Cell Migration | 5-10 µM | Significant inhibition | [2] |
| PC-3 | Prostate Cancer | Transwell Migration Assay | Cell Migration | 5-10 µM | Significant inhibition | [2] |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma | Apoptosis Assay | Apoptosis Induction | Not specified | Apoptosis initiated | [4][5] |
| SCC-4 | Head and Neck Squamous Cell Carcinoma | Apoptosis Assay | Apoptosis Induction | Not specified | Apoptosis initiated | [6] |
| SCC-25 | Head and Neck Squamous Cell Carcinoma | Apoptosis Assay | Apoptosis Induction | Not specified | Apoptosis initiated | [6] |
Mechanisms of Action
Dihydroisotanshinone I exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis and Ferroptosis: In breast cancer cells, Dihydroisotanshinone I has been shown to induce both apoptosis and ferroptosis.[3][7] Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[3]
-
Inhibition of the STAT3/CCL2 Signaling Pathway: In prostate cancer, Dihydroisotanshinone I inhibits the migration of cancer cells by targeting the crosstalk between macrophages and cancer cells via the STAT3/CCL2 signaling pathway.[2] This pathway is crucial for tumor progression and metastasis.[2]
-
Modulation of p38 Signaling: In head and neck squamous cell carcinoma, the induction of apoptosis by Dihydroisotanshinone I is partially regulated by p38 signaling.[4][5]
Experimental Protocols
Cell Viability Assay (XTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of Dihydroisotanshinone I or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Following incubation, a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) mixed with an electron-coupling reagent (e.g., phenazine methosulfate) is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for a further 2-4 hours to allow for the conversion of XTT to a formazan product by metabolically active cells. The absorbance is then measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Transwell Migration Assay
-
Cell Preparation: Cancer cells (e.g., DU145, PC-3) are serum-starved for a period (e.g., 24 hours) before the assay.
-
Assay Setup: Transwell inserts with a porous membrane are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum), while the upper chamber is seeded with the serum-starved cells in a serum-free medium, along with different concentrations of Dihydroisotanshinone I or a vehicle control.
-
Incubation: The plate is incubated for a specific duration (e.g., 24 hours) to allow for cell migration through the membrane.
-
Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained with a dye (e.g., crystal violet). The number of migrated cells is then counted under a microscope in several random fields.
This compound: An Unexplored Frontier
Despite being identified as a constituent of Salvia miltiorrhiza, there is a significant lack of published research on the biological activities and mechanisms of action of this compound. Extensive searches of scientific databases have not yielded any in vitro, in vivo, or computational studies detailing its pharmacological properties. Consequently, a direct comparative analysis with Dihydroisotanshinone I based on experimental data is not possible at this time.
Visualizing the Molecular Pathways of Dihydroisotanshinone I
To better understand the mechanisms of action of Dihydroisotanshinone I, the following diagrams illustrate the key signaling pathways it modulates.
Caption: Dihydroisotanshinone I inhibits prostate cancer cell migration by suppressing the STAT3/CCL2 pathway.
Caption: Dihydroisotanshinone I induces apoptosis in head and neck cancer cells via p38 MAPK activation.
Conclusion
Dihydroisotanshinone I is a promising natural compound with well-documented anti-cancer properties, supported by a growing body of experimental evidence. Its multifaceted mechanisms of action, including the induction of programmed cell death and the modulation of key oncogenic signaling pathways, make it a compelling candidate for further drug development. In stark contrast, this compound remains a scientific enigma. The absence of research on its biological activities represents a significant knowledge gap and a potential opportunity for future investigation. Researchers are encouraged to explore the pharmacological profile of this compound to determine if it shares the therapeutic potential of its well-studied isomer. Until such studies are conducted, any direct comparison between these two compounds is purely speculative.
References
- 1. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 2. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 4. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroisotanshinone II Demonstrates Potent Anticancer Effects in Preclinical Xenograft Models
For Immediate Release
[City, State] – [Date] – New research findings validate the significant anticancer properties of Dihydroisotanshinone II (DT-II), a natural compound derived from Salvia miltiorrhiza, in xenograft models of breast and colon cancer. These studies provide compelling preclinical evidence for DT-II as a potential therapeutic agent, demonstrating its ability to inhibit tumor growth through the induction of apoptosis and ferroptosis. This comparison guide offers an objective analysis of DT-II's performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, also referred to as Dihydroisotanshinone I (DT) in much of the scientific literature, has been shown to be a potent inhibitor of cancer cell proliferation. In head-to-head comparisons within in-vitro studies, DT has exhibited stronger inhibitory effects on breast cancer cell growth than other related tanshinone compounds.[1] In vivo studies have further substantiated these findings, with DT treatment leading to significant reductions in tumor volume in animal models.
Comparative Analysis of Anticancer Efficacy in Xenograft Models
The following tables summarize the quantitative data from key preclinical studies, showcasing the efficacy of this compound and related tanshinones in comparison to control groups and standard chemotherapeutic agents.
Table 1: Efficacy of Dihydroisotanshinone I in a Breast Cancer Xenograft Model
| Treatment Group | Cell Line | Animal Model | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition |
| Vehicle (Control) | MCF-7 | BALB/c nude mice | 2.5% DMSO, intraperitoneally, every 2 days | Data not specified | - |
| Dihydroisotanshinone I | MCF-7 | BALB/c nude mice | 30 mg/kg, intraperitoneally, every 2 days | Significantly inhibited | Data not specified |
Source: Lin et al., 2017, as cited in a 2019 study. While the exact final tumor volumes were not provided in the citing paper, the study reported a significant inhibition of the final tumor volume with DT treatment.
Table 2: Comparative Efficacy of Tanshinone IIA and 5-Fluorouracil in a Colon Cancer Xenograft Model
| Treatment Group | Cell Line | Animal Model | Dosage and Administration | Mean Final Tumor Volume (mm³ ± SD) |
| Control (Vehicle) | Colo205 | SCID mice | Normal saline and corn oil | 1733.20 ± 1113.68 |
| 5-Fluorouracil (5-FU) | Colo205 | SCID mice | 20 mg/kg, i.p., once weekly | 1134.00 ± 795.95 |
| Tanshinone IIA + 5-FU | Colo205 | SCID mice | TIIA: 20 mg/kg, i.p., twice weekly; 5-FU: 20 mg/kg, i.p., once weekly | 537.42 ± 437.36 |
Source: A 2014 study on the synergistic effects of Tanshinone IIA and 5-FU. This data is presented to offer a comparative perspective on the potential efficacy of tanshinones in colon cancer models.[2]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key xenograft experiments cited in this guide.
Breast Cancer Xenograft Protocol (Adapted from Lin et al., 2017)
-
Cell Culture: Human breast cancer MCF-7 cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Female BALB/c nude mice, aged 5-7 weeks and weighing 18-20 grams, are used for the study.
-
Tumor Cell Inoculation: A suspension of 1 x 10⁶ MCF-7 cells in 100 µL of a serum-free medium and Matrigel mixture (1:1) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured every two days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups.
-
Drug Administration:
-
Control Group: Administered a vehicle solution (e.g., 2.5% DMSO in saline) intraperitoneally every two days.
-
This compound Group: Administered 30 mg/kg of DT-II dissolved in the vehicle solution intraperitoneally every two days.
-
-
Endpoint Analysis: After a predetermined treatment period (e.g., 2-3 weeks), the mice are euthanized, and the tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Colon Cancer Xenograft Protocol (General Methodology)
-
Cell Culture: Human colon cancer cell lines (e.g., HCT-116, Colo205) are maintained in appropriate culture conditions.
-
Animal Model: Immunocompromised mice, such as SCID or nude mice, are utilized.
-
Tumor Cell Inoculation: Approximately 2-5 x 10⁶ colon cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment: Tumor growth is monitored, and treatment is initiated when tumors reach a palpable size. Treatment regimens can include this compound, other tanshinones, standard chemotherapeutics like 5-Fluorouracil, or a combination thereof.
-
Efficacy Evaluation: The primary endpoint is typically the measurement of tumor volume and weight at the end of the study.
Signaling Pathways and Experimental Workflows
This compound exerts its anticancer effects by modulating key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and the experimental workflow.
The presented data and mechanistic insights underscore the potential of this compound as a promising candidate for further oncological drug development. Its ability to induce multiple forms of cell death and interfere with key signaling pathways warrants continued investigation in a broader range of cancer models and in combination with existing therapies.
References
Dihydroisotanshinone: A Comparative Analysis of Efficacy Against Standard Chemotherapy
Dihydroisotanshinone I (DT), a lipophilic compound derived from the traditional Chinese herb Danshen (Salvia miltiorrhiza), has garnered significant interest within the scientific community for its potential anticancer properties. This guide provides a comparative analysis of the efficacy of Dihydroisotanshinone I against standard chemotherapy drugs, supported by experimental data from in vitro and in vivo studies. While research on Dihydroisotanshinone II is less extensive, the available data on Dihydroisotanshinone I offers valuable insights into the therapeutic potential of this class of compounds.
In Vitro Cytotoxicity
The cytotoxic effects of Dihydroisotanshinone I and other tanshinones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Compound | Cancer Cell Line | IC50 Value | Standard Chemotherapy Drug | Cancer Cell Line | IC50 Value |
| Dihydroisotanshinone I | MCF-7 (Breast Cancer) | Not explicitly stated, but significant inhibition at 5-10 µM[1][2] | Doxorubicin | MDA-MB-231 (Breast Cancer) | IC50 values for Doxorubicin vary, but a study showed Tan IIA had potential activity compared to Doxorubicin[3] |
| Dihydroisotanshinone I | MDA-MB-231 (Breast Cancer) | Significant inhibition at 5-10 µM[1][2] | Doxorubicin | HCT116 (Colon Cancer) | 4.99 µg/ml[4] |
| Dihydroisotanshinone I | HCT-116 (Colon Cancer) | Not explicitly stated, but inhibited proliferation[5] | Doxorubicin | HepG2 (Liver Cancer) | 7.3 µg/ml[4] |
| Dihydroisotanshinone I | HT29 (Colon Cancer) | Inhibited proliferation[5] | Cisplatin | Esophageal Squamous Cell Carcinoma (ESCC) cells | IC50 values determined for synergistic effects with Tan IIA[6] |
| Tanshinone IIA | MDA-MB-231 (Breast Cancer) | Potential activity compared to Doxorubicin[3] | |||
| Tanshinone IIA | Esophageal Squamous Cell Carcinoma (ESCC) cells | Time- and dose-dependent inhibition[6] | |||
| Tanshinone IIA | Fadu (Hypopharyngeal Squamous Cell Carcinoma) cells | Synergistic effect with cisplatin[7] | |||
| Tanshinone IIA | Prostate Cancer (PC3 and LNCaP) cells | Synergistic antitumor effects with cisplatin[8] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells.
| Compound | Cancer Cell Line | Apoptotic Effect | Standard Chemotherapy Drug | Cancer Cell Line | Apoptotic Effect |
| Dihydroisotanshinone I | Head and Neck Squamous Cell Carcinoma (HNSCC) cells | Apoptosis-inducing ability was better than 10-µM cisplatin[9] | Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC) cells | Induced apoptosis, but less effectively than 10-µM DT[9] |
| Dihydroisotanshinone I | Breast Cancer (MCF-7 and MDA-MB-231) cells | Induced apoptosis in a time- and dose-dependent manner[1][2] | Cisplatin | Esophageal Squamous Cell Carcinoma (ESCC) cells | Combination with Tan IIA more potently induced apoptosis than single treatment[6] |
| Dihydroisotanshinone I | Colon Cancer (HCT-116) cells | Induced apoptosis[5] | Cisplatin | Fadu (Hypopharyngeal Squamous Cell Carcinoma) cells | Combination with Tan IIA resulted in observably higher apoptotic cell fractions[7] |
| Tanshinone IIA | Esophageal Squamous Cell Carcinoma (ESCC) cells | Combination with cisplatin more potently induced apoptosis than single treatment[6] | Cisplatin | Prostate Cancer (PC3 and LNCaP) cells | Combination with Tan IIA showed synergistic effects on apoptosis[8] |
| Tanshinone IIA | Fadu (Hypopharyngeal Squamous Cell Carcinoma) cells | Combination with cisplatin resulted in observably higher apoptotic cell fractions[7] | |||
| Tanshinone IIA | Prostate Cancer (PC3 and LNCaP) cells | Combination with cisplatin showed synergistic effects on apoptosis[8] |
Experimental Protocols
Cell Viability Assay (XTT Assay)
To assess the impact of Dihydroisotanshinone I on cell proliferation, human breast cancer cell lines (MCF-7 and MDA-MB-231) were utilized. The cells were treated with varying concentrations of Dihydroisotanshinone I (5-10 µM) for 24 to 48 hours. Cell viability was determined using the XTT assay, which measures the metabolic activity of viable cells.[2]
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis was quantified using Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry. For instance, in studies with Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, cells were treated with Dihydroisotanshinone I (3, 5, 8, and 10 µM) for 24 hours. The staining allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[9]
Western Blot Analysis
To investigate the molecular mechanisms underlying the anticancer effects of Dihydroisotanshinone I, western blotting was employed. This technique was used to measure the expression levels of key proteins involved in apoptosis and other signaling pathways. For example, the expression of cleaved PARP, a marker of apoptosis, was assessed in breast cancer cells treated with Dihydroisotanshinone I.[1] In studies with Tanshinone IIA and cisplatin, western blotting was used to assess proteins like cleaved caspase 3, cleaved PARP, and survivin.[7]
Signaling Pathways and Experimental Workflow
Dihydroisotanshinone I-Induced Apoptosis in HNSCC
Caption: Dihydroisotanshinone I induces apoptosis in HNSCC cells, partially via p38 signaling.[9]
STAT3/CCL2 Signaling Inhibition by Dihydroisotanshinone I
Caption: Dihydroisotanshinone I inhibits prostate cancer metastasis by targeting STAT3/CCL2 signaling.[10][11]
General Experimental Workflow for Anticancer Efficacy
Caption: A typical workflow for evaluating the anticancer efficacy of a novel compound.
In Vivo Efficacy
In vivo studies using xenograft mouse models have further substantiated the anticancer potential of Dihydroisotanshinone I. In a breast cancer model, treatment with Dihydroisotanshinone I (30 mg/kg, IP) for two weeks significantly inhibited the final tumor volume without causing noticeable adverse effects or changes in body weight.[1][2] Similarly, in a colon cancer xenograft model, Dihydroisotanshinone I treatment (30 mg/kg, IP) also resulted in a significant reduction in the final tumor volume.[5] A study on head and neck squamous cell carcinomas also showed that DT blocked tumor growth in a Detroit 562 xenograft mouse model.[9]
Conclusion
The available evidence suggests that Dihydroisotanshinone I exhibits significant anticancer activity, in some cases comparable or superior to standard chemotherapy drugs like cisplatin in inducing apoptosis in specific cancer cell lines.[9] Its ability to modulate key signaling pathways involved in cell survival and metastasis, coupled with its efficacy in preclinical in vivo models, highlights its promise as a potential therapeutic agent. Furthermore, studies on the related compound Tanshinone IIA have shown synergistic effects when combined with cisplatin, suggesting a potential role for tanshinones in combination chemotherapy regimens to enhance efficacy and potentially reduce side effects.[6][7][8] Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of Dihydroisotanshinone I and II in cancer treatment.
References
- 1. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 2. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA synergistically enhances the antitumor activity of doxorubicin by interfering with the PI3K/AKT/mTOR pathway and inhibition of topoisomerase II: in vitro and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combination of Tanshinone IIA and Cisplatin Inhibits Esophageal Cancer by Downregulating NF-κB/COX-2/VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The effect of tanshinone ⅡA potentiates the effects of Cisplatin in Fadu cells in vitro through downregulation of survivin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Synergistic antitumor effects of tanshinone II A in combination with cisplatin via apoptosis in the prostate cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Harnessing CRISPR-Cas9 for the Validation of Dihydroisotanshinone II Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CRISPR-Cas9 technology against established methods for validating the molecular targets of Dihydroisotanshinone II, a bioactive compound isolated from Salvia miltiorrhiza. Experimental data supporting the engagement of this compound with key cellular targets is presented, alongside detailed protocols for target validation methodologies.
This compound, a member of the tanshinone family of compounds, has demonstrated significant anti-cancer properties. Its therapeutic potential is attributed to its interaction with various molecular targets, influencing critical signaling pathways involved in cell proliferation, apoptosis, and metastasis. Key putative targets identified through various studies include Signal Transducer and Activator of Transcription 3 (STAT3), S-phase Kinase Associated Protein 2 (Skp2), and Glutathione Peroxidase 4 (GPX4). Validating these targets is a critical step in the drug development pipeline to ensure that the therapeutic effects of this compound are mediated through these specific interactions.
Comparative Analysis of Target Validation Methods
CRISPR-Cas9 offers a powerful and precise approach for molecular target validation, presenting several advantages over traditional methods such as RNA interference (RNAi) and pharmacological inhibition. A summary of these methods is provided below.
| Method | Principle | Advantages | Disadvantages | Relevance to this compound |
| CRISPR-Cas9 | Gene editing to create loss-of-function mutations (knockout) at the genomic level. | Permanent and complete gene knockout, high specificity, versatile (knockout, activation, repression).[1][2] | Potential for off-target effects, requires delivery of Cas9 and guide RNA.[3] | Ideal for definitively validating if targets like STAT3, Skp2, or GPX4 are essential for the anti-cancer effects of this compound. |
| RNA interference (siRNA/shRNA) | Post-transcriptional gene silencing by introducing short interfering RNAs (siRNA) or short hairpin RNAs (shRNA). | Transient and reversible knockdown, relatively simple to implement for initial screening.[4][5] | Incomplete knockdown, potential for off-target effects, transient nature may not be suitable for long-term studies.[6] | Useful for preliminary screening of multiple potential targets of this compound to identify candidates for further validation. |
| Pharmacological Inhibition | Use of small molecule inhibitors or antagonists that specifically block the activity of the target protein. | Directly tests the "druggability" of the target, can be used in vivo.[7] | Inhibitors may lack specificity, potential for off-target effects, availability of specific inhibitors can be limited.[8] | Can be used to mimic the effect of this compound if a highly specific inhibitor for a putative target is available. |
| Zinc-Finger Nucleases (ZFNs) & Transcription Activator-Like Effector Nucleases (TALENs) | Engineered DNA-binding proteins fused to a nuclease to induce targeted DNA double-strand breaks. | High specificity.[9] | More complex and costly to design and produce compared to CRISPR-Cas9.[3][9] | Alternatives to CRISPR for generating knockout models to validate this compound targets. |
Experimental Data Supporting Dihydroisotanshinone Molecular Targets
Several studies have provided evidence for the molecular targets of Dihydroisotanshinone I, a structurally similar compound, which are likely to be relevant for this compound.
Table 1: Inhibition of STAT3 Signaling by Dihydroisotanshinone I in Prostate Cancer Cells [10][11]
| Cell Line | Treatment | Effect on p-STAT3 (Tyr705) | Effect on STAT3 Nuclear Translocation | Effect on Downstream Target (Skp2) mRNA |
| DU145 | Dihydroisotanshinone I (10 µM) | Decreased | Decreased | Decreased |
| PC-3 | Dihydroisotanshinone I (10 µM) | Decreased | Decreased | Decreased |
Table 2: Induction of Ferroptosis by Dihydroisotanshinone I through GPX4 Inhibition [12][13]
| Cell Line | Treatment | Effect on GPX4 Protein Expression | Effect on Lipid ROS | Cell Viability |
| A549 (Lung Cancer) | Dihydroisotanshinone I | Decreased | Increased | Decreased |
| H460 (Lung Cancer) | Dihydroisotanshinone I | Decreased | Increased | Decreased |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows for target validation using CRISPR-Cas9 and alternative methods.
Caption: STAT3 signaling pathway and proposed inhibition by this compound.
Caption: Workflow for validating molecular targets using CRISPR-Cas9.
Caption: Logical comparison of CRISPR and siRNA in target validation.
Experimental Protocols
-
sgRNA Design and Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting a coding exon of the gene of interest (e.g., STAT3, SKP2, GPX4) using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cancer cell line with the lentivirus.
-
-
Selection and Validation of Knockout Cells:
-
Select transduced cells with an appropriate antibiotic (e.g., puromycin).
-
Expand single-cell clones to establish knockout cell lines.
-
Validate gene knockout by Western blotting to confirm the absence of the target protein and by Sanger sequencing to identify indel mutations.
-
-
Phenotypic Assays:
-
Plate both knockout and wild-type control cells.
-
Treat with a dose range of this compound.
-
Assess cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), and other relevant phenotypes after 24-72 hours.
-
-
siRNA Transfection:
-
Select at least two validated siRNAs targeting the mRNA of the gene of interest and a non-targeting control siRNA.
-
Transfect the target cancer cell line with siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Knockdown Validation:
-
Harvest cells 48-72 hours post-transfection.
-
Assess target mRNA knockdown by qRT-PCR and protein knockdown by Western blotting.
-
-
Phenotypic Assays:
-
24 hours post-transfection, treat cells with this compound.
-
Perform phenotypic assays as described in the CRISPR protocol 48-72 hours after drug treatment.
-
-
Inhibitor Treatment:
-
Select a highly specific small molecule inhibitor for the target of interest.
-
Treat cancer cells with the inhibitor at a concentration known to effectively block the target's activity.
-
Include a vehicle control (e.g., DMSO).
-
-
Target Engagement and Phenotypic Assays:
-
Confirm target inhibition by assessing the phosphorylation status of downstream effectors (for kinases) or by a relevant activity assay.
-
Co-treat cells with the inhibitor and this compound to assess for synergistic or epistatic effects.
-
Perform phenotypic assays as described in the CRISPR protocol.
-
By employing these methodologies, researchers can rigorously validate the molecular targets of this compound, providing a solid foundation for its further development as a therapeutic agent. The precision of CRISPR-Cas9, in particular, offers an unparalleled advantage in definitively linking a specific molecular target to the observed pharmacological effects.
References
- 1. selectscience.net [selectscience.net]
- 2. biocompare.com [biocompare.com]
- 3. Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies | [scispot.com]
- 4. High-throughput siRNA-based functional target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shRNA Selection and Quality Control for Cancer Target Gene Validation [protocols.io]
- 7. wjbphs.com [wjbphs.com]
- 8. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Dihydroisotanshinone I: A Review of Published Anti-Cancer Findings and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on Dihydroisotanshinone I (DT), a bioactive compound extracted from Danshen (Salvia miltiorrhiza). We will delve into its reported anti-cancer activities, the proposed mechanisms of action, and compare its performance with other alternatives where data is available. This guide summarizes the current state of research to aid in evaluating the reproducibility and therapeutic potential of this natural product.
Dihydroisotanshinone I (DT) has emerged as a compound of interest in cancer research, with a growing body of literature detailing its cytotoxic effects across various cancer cell lines and in preclinical animal models. The primary reported anti-cancer activities of DT center on the induction of two distinct forms of programmed cell death: apoptosis and ferroptosis. Furthermore, its inhibitory effect on the STAT3 signaling pathway is a frequently cited mechanism of action. This guide will synthesize the key findings, present the quantitative data, and provide detailed experimental protocols from the published literature.
Comparative Analysis of Dihydroisotanshinone I's Anti-Cancer Activity
The following tables summarize the quantitative data from various studies on the efficacy of Dihydroisotanshinone I in different cancer models.
Table 1: In Vitro Cytotoxicity of Dihydroisotanshinone I (DT)
| Cancer Type | Cell Line(s) | Key Findings | Reported IC50/Effective Concentration | Citation(s) |
| Breast Cancer | MCF-7, MDA-MB-231 | Induced apoptosis and ferroptosis; inhibited cell proliferation. | 5-10 µM significantly inhibited proliferation. | [1] |
| Lung Cancer | A549, H460 | Induced apoptosis and ferroptosis; inhibited cell growth. | Not explicitly stated. | [2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Detroit 562, SCC-4, SCC-25 | Induced apoptosis and cell death. | Not explicitly stated, but effective at micromolar concentrations. | [3][4] |
| Prostate Cancer | DU145, PC-3, 22Rv1 | Inhibited cell migration. | 5 and 10 µM inhibited migration. | [5] |
| Endometrial Cancer | ARK1, ARK2 | Induced apoptosis and ferroptosis. | 10 µM inhibited cell viability. | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of Dihydroisotanshinone I (DT)
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Citation(s) |
| Breast Cancer | MCF-7 xenograft nude mouse model | 30 mg/kg DT (intraperitoneal) | Significantly inhibited final tumor volume. | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Detroit 562 xenograft mouse model | Not specified | Reduced tumor size with no obvious hepatotoxicity. | [3][4] |
| Lung Cancer | A549 metastatic nude mice model | Not specified | Inhibited metastasis of A549 cells. | [2] |
| Endometrial Cancer | Xenograft nude mouse model | Not specified | Significantly reduced tumor volume without adverse effects. | [6] |
Key Mechanistic Findings and Signaling Pathways
The anti-cancer effects of Dihydroisotanshinone I are attributed to several interconnected mechanisms. The most frequently reported are the induction of apoptosis and ferroptosis, and the inhibition of the STAT3 signaling pathway.
Induction of Apoptosis and Ferroptosis
Multiple studies have reported that DT can induce both apoptosis and ferroptosis in cancer cells.[1][2][6] Apoptosis is a well-characterized form of programmed cell death involving caspase activation. Ferroptosis, on the other hand, is an iron-dependent form of cell death driven by lipid peroxidation. A key target in this process is Glutathione Peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. Published findings indicate that DT can downregulate the expression of GPX4, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[1][2][6]
Figure 1. Dual mechanisms of Dihydroisotanshinone I-induced cancer cell death.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and migration. The aberrant activation of the STAT3 pathway is a hallmark of many cancers. Dihydroisotanshinone I has been reported to inhibit the STAT3 signaling pathway.[5] Mechanistically, DT was found to inhibit the phosphorylation of STAT3 (p-STAT3) and its subsequent translocation to the nucleus, thereby preventing the transcription of its target genes.[5] This inhibition of the STAT3 pathway is often linked to a reduction in the secretion of chemokines like CCL2, which are involved in macrophage recruitment and creating a pro-tumorigenic microenvironment.[5][7]
Figure 2. Inhibition of the STAT3 signaling pathway by Dihydroisotanshinone I.
Experimental Protocols
To aid in the reproducibility and further investigation of the reported findings, detailed methodologies for key experiments are provided below, as described in the cited literature.
Cell Viability Assay (XTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of Dihydroisotanshinone I (e.g., 5, 10 µM) or vehicle control (DMSO) and incubated for 24 to 48 hours.
-
XTT Reagent: The XTT labeling mixture (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate) and an electron-coupling reagent are added to each well.
-
Incubation and Measurement: The plates are incubated for 4 hours at 37°C in a humidified atmosphere of 5% CO₂. The absorbance of the samples is measured using a microplate reader at a wavelength of 450 nm (reference wavelength at 650 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V/PI Dual Staining)
-
Cell Treatment: Cancer cells are treated with Dihydroisotanshinone I for the desired time and concentration.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and control cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., GPX4, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 3. General experimental workflow for in vitro studies of Dihydroisotanshinone I.
Alternatives and Comparative Landscape
While Dihydroisotanshinone I shows promise in preclinical studies, it is important to consider its activity in the context of other compounds that target similar pathways.
-
Other Tanshinones: Tanshinone IIA, another major constituent of Danshen, has been more extensively studied and also exhibits anti-cancer properties through various mechanisms, including induction of apoptosis and inhibition of the PI3K/Akt and NF-κB pathways.[1]
-
STAT3 Inhibitors: The STAT3 signaling pathway is a well-validated target in oncology. Several small molecule inhibitors (e.g., Napabucasin, OPB-51602) and biologics are in various stages of clinical development.[8][9] A direct comparison of the potency and specificity of Dihydroisotanshinone I with these agents would require head-to-head studies.
-
Ferroptosis Inducers: The induction of ferroptosis is a novel anti-cancer strategy. Compounds like Erastin and RSL3 are well-characterized inducers of ferroptosis and serve as important benchmarks in this field.[10] Some existing chemotherapeutic drugs, such as Sorafenib and Sulfasalazine, have also been shown to induce ferroptosis.[10]
Reproducibility and Future Directions
The published findings on Dihydroisotanshinone I consistently report its anti-cancer effects across a range of cancer types in vitro and in vivo. The proposed mechanisms of action, primarily the dual induction of apoptosis and ferroptosis and the inhibition of the STAT3 pathway, are supported by the presented experimental data.
However, it is noteworthy that a significant portion of the detailed mechanistic studies on Dihydroisotanshinone I appears to originate from a limited number of research groups. For the scientific community to fully embrace these findings, independent validation from multiple laboratories is crucial. Future research should focus on:
-
Independent replication of the key findings in a broader range of cancer models.
-
Head-to-head comparisons with other STAT3 inhibitors and ferroptosis inducers to benchmark its efficacy.
-
In-depth pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.
-
Investigation of potential off-target effects and toxicity profiles in more comprehensive preclinical models.
References
- 1. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 2. Dihydroisotanshinone I induced ferroptosis and apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroisotanshinone I as a Treatment Option for Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroisotanshinone I combined with radiation inhibits the migration ability of prostate cancer cells through DNA damage and CCL2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the therapeutic candidates targeting STAT3? [synapse.patsnap.com]
- 9. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opportunities for Ferroptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydroisotanshinone I and Other Bioactive Compounds from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihydroisotanshinone I with other prominent bioactive compounds isolated from the roots of Salvia miltiorrhiza (Danshen), a widely used herb in traditional medicine. The comparison focuses on their cytotoxic effects and underlying signaling pathways, supported by experimental data.
Introduction to Salvia miltiorrhiza Compounds
Salvia miltiorrhiza is a rich source of numerous bioactive compounds, broadly categorized into two main groups: the lipophilic diterpenoid tanshinones and the hydrophilic phenolic acids. Among the tanshinones, dihydroisotanshinone I, tanshinone IIA, and cryptotanshinone are key constituents known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties. The primary water-soluble compounds, salvianolic acids, particularly salvianolic acid B, are recognized for their potent antioxidant and cardioprotective effects. This guide will delve into a comparative analysis of these representative compounds.
Comparative Analysis of Biological Activities
The primary focus of this comparison is the cytotoxic activity of the selected tanshinones against cancer cell lines. While direct comparative studies across a wide range of biological activities are limited, existing research provides valuable insights into their relative potencies.
Cytotoxicity
A comparative study on the anti-proliferative activities of major tanshinones has provided crucial data on their cytotoxic potential in different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 µM) of Tanshinones in Cancer Cell Lines
| Compound | Rh30 (Rhabdomyosarcoma) | DU145 (Prostate Cancer) |
| Dihydroisotanshinone I | > 20 | > 20 |
| Tanshinone IIA | > 20 | > 20 |
| Cryptotanshinone | ~ 5.1 | ~ 3.5 |
| Tanshinone I | > 20 | > 20 |
Data sourced from a study by Su et al., where the anti-proliferative effects were assessed after 48 hours of treatment.[1]
Note: A lower IC50 value indicates a higher cytotoxic potency.
From the available data, cryptotanshinone demonstrates the most potent cytotoxic activity against both Rh30 and DU145 cancer cell lines, with IC50 values in the low micromolar range. Dihydroisotanshinone I, along with tanshinone IIA and tanshinone I, exhibited lower cytotoxicity in these specific cell lines under the tested conditions.[1]
Mechanistic Insights: Signaling Pathways
The diverse biological effects of these compounds are attributed to their modulation of various intracellular signaling pathways.
Dihydroisotanshinone I
Dihydroisotanshinone I has been shown to inhibit the migration of prostate cancer cells by targeting the crosstalk between cancer cells and macrophages.[2][3] This is achieved through the inhibition of the STAT3/CCL2 signaling pathway .[2][3] Specifically, it reduces the secretion of CCL2 from both macrophages and prostate cancer cells and inhibits the phosphorylation and nuclear translocation of STAT3.[2]
Tanshinone IIA
Tanshinone IIA exerts its anti-cancer effects through the modulation of multiple signaling pathways, with the PI3K/Akt/mTOR pathway being a significant target.[4] By inhibiting this pathway, tanshinone IIA can induce apoptosis in cancer cells.[4]
References
- 1. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dihydroisotanshinone II: A Comparative Analysis of Anticancer Effects Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning potential of Dihydroisotanshinone II and its analogs in oncology.
While research specifically isolating the effects of this compound (DHI-II) is still emerging, extensive studies on the closely related tanshinone family, particularly Dihydroisotanshinone I (DHI-I) and Tanshinone IIA (Tan-IIA), provide a strong predictive framework for its potential anticancer activities. This guide synthesizes the available data on these potent compounds, offering a comparative look at their efficacy across various cancer cell lines, detailing the experimental protocols used to generate this data, and visualizing the key signaling pathways they modulate.
Comparative Efficacy of Tanshinones Across Cancer Cell Lines
The cytotoxic effects of Dihydroisotanshinone I and Tanshinone IIA have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency. The data below summarizes the IC50 values and observed cellular effects of these compounds.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Observed Effects |
| Dihydroisotanshinone I | MCF-7 | Breast Cancer | Not explicitly stated, but inhibited proliferation at 5-10 µM[1] | Induces apoptosis and ferroptosis[1] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but inhibited proliferation at 5-10 µM[1] | Induces apoptosis and ferroptosis[1] | |
| DU145 | Prostate Cancer | ~10 µM (partial apoptosis) | Induces partial apoptosis, inhibits migration[2] | |
| PC-3 | Prostate Cancer | ~10 µM (partial apoptosis) | Induces partial apoptosis, inhibits migration[2] | |
| HCT 116 | Colon Cancer | Not explicitly stated | Induces apoptosis[3] | |
| HT-29 | Colon Cancer | Not explicitly stated | Induces apoptosis[3] | |
| U-2 OS | Osteosarcoma | Not explicitly stated | Induces G0/G1 cell cycle arrest, inhibits migration[4] | |
| AGS | Gastric Cancer | Not explicitly stated | Induces necroptosis and G2/M cell cycle arrest[5] | |
| HGC27 | Gastric Cancer | Not explicitly stated | Induces necroptosis and G2/M cell cycle arrest[5] | |
| ARK1 | Endometrial Cancer | ~10 µM | Induces apoptosis and ferroptosis[6] | |
| ARK2 | Endometrial Cancer | ~10 µM | Induces apoptosis and ferroptosis[6] | |
| Tanshinone IIA | 786-O | Renal Cell Carcinoma | ~2 µg/ml | Induces S phase cell cycle arrest and apoptosis[7] |
| A549 | Non-small-cell lung cancer | Not explicitly stated | Induces apoptosis[8] | |
| MiaPaCa-2 | Pancreatic Cancer | Not explicitly stated | Suppresses PI3K/Akt/mTOR pathway[8] | |
| Ovarian Cancer Cells | Ovarian Cancer | Not explicitly stated | Induces apoptosis and G2/M phase arrest[9] |
Key Anticancer Mechanisms
Dihydroisotanshinone I and Tanshinone IIA exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
-
Apoptosis Induction: Both compounds have been shown to trigger apoptosis in a range of cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by the activation of caspase-9 and caspase-3, and the cleavage of PARP[10]. In some breast cancer cells, Dihydroisotanshinone I also induces ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation[1].
-
Cell Cycle Arrest: Tanshinones can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, Dihydroisotanshinone I induces G0/G1 arrest in osteosarcoma cells[4] and G2/M arrest in gastric cancer cells[5]. Tanshinone IIA has been observed to cause S phase arrest in renal cell carcinoma cells[7].
Signaling Pathways Modulated by Tanshinones
The anticancer activities of Dihydroisotanshinone I and Tanshinone IIA are underpinned by their ability to modulate key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Tanshinone IIA has been repeatedly shown to suppress this pathway in various cancers, including pancreatic and non-small-cell lung cancer[8].
-
STAT3 Signaling: The STAT3 pathway is crucial for tumor cell proliferation and survival. Dihydroisotanshinone I has been found to inhibit the STAT3/CCL2 signaling axis in prostate cancer, which is involved in the crosstalk between cancer cells and macrophages that promotes metastasis[2].
-
p38/JNK Pathway: Dihydrotanshinone I has been shown to increase the phosphorylation of p38 and JNK in gastric cancer cells, which is implicated in the induction of necroptosis[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Dihydroisotanshinone I or II) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflows and key signaling pathways discussed.
References
- 1. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of ferroptosis and apoptosis in endometrial cancer cells by dihydroisotanshinone I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 10. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dihydroisotanshinone II: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Dihydroisotanshinone II with stringent safety measures due to its cytotoxic properties and the potential for environmental harm. As a compound isolated from Salvia miltiorrhiza, and belonging to the tanshinone family, this compound waste should be treated as hazardous chemical waste. This guide provides the necessary procedural steps to ensure safe and compliant disposal.
Waste Characterization and Segregation
Due to its biological activity, this compound waste is categorized as cytotoxic. A closely related compound, Tanshinone IIA, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be segregated from general laboratory waste.
Key Hazard Information:
| Hazard Profile | Description | Primary Compound Analogue |
| Acute Toxicity | Harmful if swallowed. | Tanshinone IIA[1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Tanshinone IIA[1] |
| Biological Hazard | Cytotoxic; induces apoptosis and ferroptosis in cancer cells. | Dihydroisotanshinone I[2][3][4] |
| Chemical Incompatibility | Strong oxidizing agents, strong acids/alkalis, and strong reducing agents. | Tanshinone IIA[1] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, the following PPE must be worn:
-
Nitrile gloves
-
Safety goggles
-
Laboratory coat
2. Waste Collection and Containment:
-
Solid Waste: Collect all solid waste, including unused this compound powder, contaminated gloves, weigh boats, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
3. Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
"Cytotoxic"
-
Accumulation start date
-
The primary hazard characteristics (e.g., "Toxic," "Environmental Hazard")
4. Storage: Store the sealed hazardous waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
5. Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
This comprehensive approach to the disposal of this compound is designed to protect laboratory personnel and the environment. Adherence to these procedures is essential for maintaining a safe and compliant research environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
- 1. Tanshinone IIA|568-72-9|MSDS [dcchemicals.com]
- 2. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 3. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroisotanshinone I induced ferroptosis and apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Dihydroisotanshinone II
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Dihydroisotanshinone II, a diterpenoid compound isolated from Salvia miltiorrhiza. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Safety Precautions
Primary Hazards:
-
Acute Oral Toxicity: Assumed to be harmful or fatal if swallowed.
-
Cytotoxicity: As a cytotoxic compound, it poses a significant health risk through direct contact or inhalation.
-
Environmental Hazard: Expected to be toxic to aquatic life, necessitating controlled disposal.
Quantitative Data
The following table summarizes the available chemical and physical properties for this compound and the related compound, Dihydrotanshinone I.
| Property | This compound | Dihydrotanshinone I |
| Molecular Formula | C₁₈H₁₄O₃ | C₁₈H₁₄O₃[1] |
| Molecular Weight | 278.3 g/mol | 278.3 g/mol [1] |
| Appearance | Not specified | Red powder[1] |
| Solubility | Not specified | In ethanol, 1 mg/mL[1] |
| GHS Hazard Statements | Data not available | H302: Harmful if swallowedH400: Very toxic to aquatic life[1] |
| Toxicity Data (LD50) | Data not available | Data not available |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification |
| Hand Protection | Double chemotherapy gloves should be worn. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff. Change gloves immediately if contaminated. |
| Body Protection | A solid-front, disposable barrier gown with long sleeves and tight-fitting cuffs. Gowns should be changed every two to three hours or immediately after a spill. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are required when there is a risk of splashing. |
| Respiratory Protection | For handling the solid compound or when aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is necessary. All handling of the solid form should be conducted within a certified chemical fume hood or biological safety cabinet. |
Experimental Protocol: Preparation of Stock Solutions and Cell Culture Treatment
The following is a detailed methodology for preparing and using this compound in a typical in vitro cell culture experiment, based on protocols for similar compounds[2][3][4].
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium
-
Cell culture plates with seeded cells
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM): a. All procedures involving the handling of solid this compound must be performed in a chemical fume hood. b. Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. c. Weigh the compound accurately and transfer it to a sterile microcentrifuge tube. d. Add the calculated volume of sterile DMSO to the microcentrifuge tube. e. Vortex the tube until the compound is completely dissolved. This stock solution can be stored at -20°C for future use.
-
Preparation of Working Solutions: a. Thaw the stock solution at room temperature. b. Perform serial dilutions of the stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Treatment of Cell Cultures: a. Remove the existing medium from the cell culture plates. b. Add the medium containing the desired concentration of this compound to the respective wells. c. A vehicle control (medium with the same concentration of DMSO used in the highest treatment concentration) must be included in the experimental design[2]. d. Incubate the treated cells for the desired experimental duration.
Operational and Disposal Plans
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: For solid spills, gently cover with absorbent pads. For liquid spills, absorb with appropriate spill kits.
-
Clean: Decontaminate the area with a suitable cleaning agent.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan:
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated PPE (gloves, gowns), absorbent pads, and lab plastics (pipette tips, vials).- Collect in a dedicated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag. |
| Liquid Waste | Includes unused stock and working solutions of this compound and contaminated solvents.- Collect in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps Waste | Includes contaminated needles and razor blades.- Dispose of in a specially labeled, puncture-resistant sharps container. |
| Container Labeling | All waste containers must be clearly labeled with "Cytotoxic Waste," the name of the compound (this compound), and the date of accumulation[5]. |
| Final Disposal | All this compound waste must be disposed of through a licensed hazardous waste contractor. High-temperature incineration is the recommended method for the final disposal of cytotoxic waste[5]. Do not dispose of down the drain or in regular trash [5]. |
Emergency Contact: In case of exposure or a large spill, contact your institution's Environmental Health and Safety (EHS) office immediately.
References
- 1. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 3. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
